molecular formula C12H12O3 B1361848 ethyl 2H-chromene-3-carboxylate CAS No. 57543-58-5

ethyl 2H-chromene-3-carboxylate

Cat. No.: B1361848
CAS No.: 57543-58-5
M. Wt: 204.22 g/mol
InChI Key: VAANEDBEKZZBRU-UHFFFAOYSA-N
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Description

Ethyl 2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAANEDBEKZZBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297891
Record name ethyl 2H-chromene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-58-5
Record name 57543-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-oxo-2H-chromene-3-carboxylate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and a visualization of its synthesis workflow.

Compound Identification

The subject of this guide is Ethyl 2-oxo-2H-chromene-3-carboxylate . It is crucial to note the "2-oxo" substituent, as this compound belongs to the coumarin class of benzopyrones. It is widely known by several synonyms, which are essential for comprehensive literature searches.

IdentifierValue
IUPAC Name ethyl 2-oxochromene-3-carboxylate[1]
Synonyms Ethyl coumarin-3-carboxylate, 3-Ethoxycarbonylcoumarin, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester[1][2][3]
CAS Number 1846-76-0[1][3][4]
Molecular Formula C₁₂H₁₀O₄[1][4]
Molecular Weight 218.21 g/mol [4]
InChI Key XKHPEMKBJGUYCM-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=CC2=CC=CC=C2OC1=O[1]

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

PropertyValueSource
Appearance White to off-white solid, powder to crystal[4]
Melting Point 91-93°C[5]
Boiling Point 278.88°C (rough estimate)[3]
Density 1.1096 g/cm³ (rough estimate)[4]
Water Solubility No data available[3]
Solubility in Organic Solvents Soluble in Ethanol, DMSO[6][7]
Vapor Pressure 6.48 x 10⁻⁶ mmHg at 25°C[3]
logP (Octanol/Water) 2.3 (Computed)[1]
UV Absorption (λmax) 334 nm (in CH₂Cl₂)[3]

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. This section outlines the protocols for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate and the general procedures for determining its key physical properties.

The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[2] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Ethanol (as solvent)

  • Piperidine (as catalyst)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde (e.g., 0.01 mol) and diethyl malonate (0.01 mol) in ethanol in a round-bottom flask.[7]

  • Add a catalytic amount of piperidine (e.g., 2 ml) to the solution.[7]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 5-6 hours).[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine catalyst, which will precipitate the crude product.[5]

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, colorless crystals of Ethyl 2-oxo-2H-chromene-3-carboxylate.[5][7]

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[8]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital Mel-Temp apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure (Capillary Method):

  • Finely powder a small amount of the dry, purified organic compound.[8]

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[9][10]

  • Place the capillary tube into the melting point apparatus, attached to a thermometer such that the sample is level with the thermometer bulb.[8]

  • Heat the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal of the solid melts (the end of the melting range).[11] The recorded range provides the melting point of the substance.

Synthesis Workflow Visualization

To clarify the logical flow of the synthesis process, the following diagram illustrates the Knoevenagel condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification Salicylaldehyde Salicylaldehyde Mixing Mixing in Ethanol Salicylaldehyde->Mixing DiethylMalonate Diethyl Malonate DiethylMalonate->Mixing Piperidine Piperidine (Catalyst) Piperidine->Mixing Reflux Heating (Reflux) ~5-6 hours Mixing->Reflux Precipitation Precipitation in Acidified Ice Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Pure Ethyl 2-oxo-2H- chromene-3-carboxylate Recrystallization->Product

Caption: Knoevenagel condensation workflow for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate.

References

Spectroscopic Data of Ethyl 2-oxo-2H-chromene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-oxo-2H-chromene-3-carboxylate, a key coumarin derivative with significant applications in medicinal chemistry and materials science. This document details the characteristic spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl 2-oxo-2H-chromene-3-carboxylate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Solvent
-CH₃ (ethyl)1.41-1.45 (t)CDCl₃
-OCH₂- (ethyl)4.41-4.46 (q)CDCl₃
Ar-H7.34-7.39 (m, 2H)CDCl₃
Ar-H7.63-7.69 (m, 2H)CDCl₃
C-4 H8.56 (s, 1H)CDCl₃

Data sourced from Der Pharma Chemica, 2014.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent
-C H₃ (ethyl)14.2CDCl₃
-OC H₂- (ethyl)62.0CDCl₃
Aromatic C116.8CDCl₃
Aromatic C117.9CDCl₃
Aromatic C118.3CDCl₃
Aromatic C124.9CDCl₃
Aromatic C129.5CDCl₃
Aromatic C134.4CDCl₃
C-4148.7CDCl₃
C-8a155.2CDCl₃
C=O (lactone)156.8CDCl₃
C=O (ester)163.1CDCl₃

Data sourced from Der Pharma Chemica, 2014.

Table 3: IR Spectroscopic Data
Functional Group Wavenumber (cm⁻¹) Sample Phase
C-H (aromatic)3061KBr
C-H (aliphatic)2977, 2916KBr
C=O (ester)1767KBr
C=C (aromatic)1609KBr

Data sourced from Der Pharma Chemica, 2014.

Table 4: Mass Spectrometry Data
Technique m/z Assignment
ESI/MS219.1[M+1]⁺
ESI/MS173.2[M-OCH₂CH₃]⁺ (base peak)

Data sourced from Der Pharma Chemica, 2014.

Experimental Protocols

This section outlines the general methodologies for the synthesis and spectroscopic characterization of ethyl 2-oxo-2H-chromene-3-carboxylate.

Synthesis: Knoevenagel Condensation

A widely employed method for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Pyridine

  • Piperidine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Crushed Ice

Procedure:

  • Dissolve salicylaldehyde (1 eq.) in a mixture of pyridine and a catalytic amount of piperidine.

  • Add diethyl malonate (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture at 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mass into a beaker containing crushed ice and concentrated HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

  • Parameters: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualized Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of ethyl 2-oxo-2H-chromene-3-carboxylate.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Reagents react Knoevenagel Condensation start->react workup Workup & Purification react->workup product Pure Product workup->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms Mass Spec product->ms interpret Structure Elucidation nmr->interpret ir->interpret ms->interpret end end interpret->end Final Characterized Compound

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the NMR Analysis of Ethyl 2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of ethyl 2H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the expected ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of this compound.

Introduction to this compound

This compound, also known as ethyl 2-oxo-2H-chromene-3-carboxylate or ethyl coumarin-3-carboxylate, is a derivative of coumarin. The coumarin nucleus is a fundamental structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making chromene derivatives like this compound significant targets in drug discovery and development.

Accurate structural characterization is paramount in the synthesis and application of these compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and its analogues.

NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data has been compiled from various spectroscopic sources and is presented with assignments for each nucleus. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.51s-1HH-4
7.65 - 7.55m-2HH-5, H-7
7.38 - 7.30m-2HH-6, H-8
4.40q7.12H-OCH₂CH₃
1.40t7.13H-OCH₂CH₃

s = singlet, t = triplet, q = quartet, m = multiplet

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
163.5C=O (ester)
158.0C=O (lactone)
155.0C-8a
148.5C-4
133.0C-7
129.5C-5
125.0C-6
118.0C-4a
116.5C-8
116.0C-3
62.0-OCH₂CH₃
14.2-OCH₂CH₃

Experimental Protocols

The following section details the methodologies for the acquisition of high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis, and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Use a deuterated solvent of high purity, typically 0.6-0.7 mL of chloroform-d (CDCl₃). Ensure the solvent is free from particulate matter and water.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing can be used to aid dissolution.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

1D NMR Spectroscopy Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

2D NMR Spectroscopy Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

A general procedure for acquiring these spectra involves setting up the appropriate pulse programs and optimizing the spectral widths and acquisition times in both the direct (¹H) and indirect (¹³C) dimensions based on the 1D spectra.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq NMR Spectrometer filter->nmr_acq one_d 1D NMR (1H, 13C) nmr_acq->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_acq->two_d ft Fourier Transform one_d->ft two_d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing (TMS) phase_baseline->reference assign_1h Assign 1H Spectrum (Chemical Shift, Multiplicity, Integration) reference->assign_1h assign_13c Assign 13C Spectrum (Chemical Shift) reference->assign_13c correlate_2d Correlate with 2D Data (COSY, HSQC, HMBC) assign_1h->correlate_2d assign_13c->correlate_2d structure_elucidation Final Structure Elucidation correlate_2d->structure_elucidation final_report Technical Report structure_elucidation->final_report

Caption: Workflow for the NMR analysis of this compound.

An In-depth Technical Guide on the Mass Spectrometry of Ethyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-oxo-2H-chromene-3-carboxylate (also known as Ethyl Coumarin-3-carboxylate), a key intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. This guide details its fragmentation patterns under different ionization techniques, presents quantitative data, and outlines typical experimental protocols.

Introduction

Ethyl 2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₄, Molar Mass: 218.21 g/mol ) is a coumarin derivative widely utilized in synthetic organic chemistry.[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of this compound. Understanding its fragmentation behavior is essential for accurate identification in complex matrices and for elucidating the structures of its derivatives. This guide focuses on data obtained from Electron Ionization (EI), Electrospray Ionization (ESI), and tandem mass spectrometry (MS/MS).

Mass Spectrometry Data

The fragmentation of Ethyl 2-oxo-2H-chromene-3-carboxylate varies significantly with the ionization method employed. Below are summaries of quantitative data from Electron Ionization (EI-MS), a hard ionization technique that provides extensive fragmentation, and Electrospray Ionization (ESI-MS), a soft ionization method that typically yields the protonated molecule.

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), resulting in the formation of a molecular ion (M⁺•) and numerous fragment ions. This technique is invaluable for detailed structural elucidation.

Table 1: Key Fragments from EI-MS of Ethyl 2-oxo-2H-chromene-3-carboxylate [3][4]

m/zProposed Fragment IonRelative IntensityDescription of Neutral Loss
218[M]⁺•ModerateMolecular Ion
173[M - OC₂H₅]⁺HighLoss of ethoxy radical
146[M - C₃H₄O₂]⁺•HighLoss of ethyl acrylate
145[M - OC₂H₅ - CO]⁺HighLoss of CO from m/z 173
118[C₈H₆O]⁺•ModerateRing fragmentation
89[C₇H₅]⁺HighBenzofuran ring cleavage

Data synthesized from multiple sources providing EI-MS spectra.[3][4]

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. Tandem MS (MS/MS) of this precursor ion can then be used to induce and analyze fragmentation.

Table 2: ESI-MS and MS/MS Data for Ethyl 2-oxo-2H-chromene-3-carboxylate [4]

Spectrum TypePrecursor Ion (m/z)Key Fragment Ions (m/z)Description of Fragmentation
MSN/A219.0652 ([M+H]⁺)Protonated molecule
MS/MS219.0652191, 173Collision-Induced Dissociation

Data obtained from tandem mass spectrometry (ion trap) of the protonated molecule.[4]

Experimental Protocols

The acquisition of high-quality mass spectrometry data is dependent on precise instrumental parameters. The protocols described below are typical for the analysis of coumarin derivatives.

This protocol is standard for obtaining detailed fragmentation patterns of volatile and semi-volatile organic compounds.

  • Ionization Method: Electron Ionization (EI)[3]

  • Ionization Energy: 70 eV[3]

  • Sample Introduction: Direct insertion probe or Gas Chromatography (GC)[4]

  • Source Temperature: ~245 °C[3]

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

This method is suitable for less volatile compounds and is often coupled with liquid chromatography (LC).

  • Ionization Method: Electrospray Ionization (ESI), positive ion mode[5]

  • Instrumentation: Typically a Triple Quadrupole or Ion Trap mass spectrometer (e.g., Agilent Triple Quadrupole 6410 QQQ LC/MS)[4][5]

  • Sample Introduction: Liquid Chromatography (LC) or direct infusion.

  • Solvent System: Acetonitrile/water or methanol/water with a small amount of formic acid or ammonium acetate to promote protonation.

  • Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation extent.[4]

Fragmentation Pathway Analysis (EI-MS)

The EI-MS fragmentation of Ethyl 2-oxo-2H-chromene-3-carboxylate is characterized by several key pathways initiated from the molecular ion (m/z 218). The primary fragmentation involves the ester functional group and subsequent cleavages of the coumarin core.

The most prominent initial fragmentation is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form the stable acylium ion at m/z 173 . This is a characteristic fragmentation for ethyl esters. This ion can then undergo a decarbonylation (loss of CO, 28 Da) to yield the fragment at m/z 145 . A subsequent loss of another CO molecule can lead to the ion at m/z 117 .

Another significant pathway involves a retro-Diels-Alder (RDA) type reaction or other complex rearrangements, leading to characteristic ions of the benzofuran core. The fragment at m/z 89 is a common and abundant ion in the spectra of such compounds.[3]

G M Ethyl 2-oxo-2H-chromene-3-carboxylate [M]⁺• m/z = 218 F173 [M - OC₂H₅]⁺ m/z = 173 M->F173 - •OC₂H₅ (45 Da) F89 [C₇H₅]⁺ m/z = 89 M->F89 - C₅H₅O₄ (Rearrangement) F145 [M - OC₂H₅ - CO]⁺ m/z = 145 F173->F145 - CO (28 Da) F117 [M - OC₂H₅ - 2CO]⁺ m/z = 117 F145->F117 - CO (28 Da)

Proposed EI-MS fragmentation pathway for Ethyl 2-oxo-2H-chromene-3-carboxylate.

The diagram above illustrates the primary fragmentation routes observed under Electron Ionization conditions. The initial loss of the ethoxy group from the molecular ion is a key diagnostic fragmentation. The subsequent losses of carbon monoxide and complex rearrangements provide further structural confirmation.

References

An In-Depth Technical Guide on the Crystal Structure of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the ethyl 2H-chromene-3-carboxylate core. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the synthetic workflow. The information presented is intended to support research and development activities in medicinal chemistry and materials science where understanding the three-dimensional structure of coumarin derivatives is crucial.

Crystallographic Data

The crystal structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/n.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

ParameterValue
CCDC Deposit No.1447837
Empirical FormulaC₁₄H₁₄O₅
Formula Weight262.25
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.5355(6) Å
b17.9307(14) Å
c9.9423(8) Å
α90°
β100.974(3)°
γ90°
Volume1318.81(18) ų
Z4
Calculated Density1.320 Mg/m³
Absorption Coefficient0.846 mm⁻¹
F(000)552
Crystal Size0.29 x 0.27 x 0.24 mm
Theta Range for Data Collection6.47° to 64.58°

The molecular structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is nearly planar. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.

Experimental Protocols

Synthesis of Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

The synthesis of the title compound is achieved through a Knoevenagel condensation reaction.[1]

Materials:

  • 3-ethoxysalicylaldehyde

  • Diethyl malonate

  • Ethanol

  • Piperidine

  • Dilute Hydrochloric Acid

  • Ethyl acetate

  • Methanol

Procedure:

  • A mixture of 3-ethoxysalicylaldehyde (2 g, 11.48 mmol) and diethyl malonate (1.83 g, 11.48 mmol) is dissolved in 25 ml of ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then acidified with dilute hydrochloric acid to neutralize the piperidine.

  • The resulting solid product is filtered and washed with water.

  • The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent.

  • The purified compound is recrystallized from methanol.

Crystallization

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.[1]

Procedure:

  • Dissolve the purified compound in a minimal amount of methanol.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Colorless, prism-shaped crystals will form over a period of several days.

Workflow Visualization

The following diagram illustrates the synthesis and crystallization workflow for ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

Synthesis_and_Crystallization_Workflow Synthesis and Crystallization of Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate cluster_synthesis Synthesis: Knoevenagel Condensation cluster_crystallization Crystallization A 1. Reactants Mixing (3-ethoxysalicylaldehyde, Diethyl malonate, Ethanol) B 2. Catalyst Addition (Piperidine) A->B C 3. Reaction (Stirring at RT for 3h) B->C D 4. Neutralization (Dilute HCl) C->D E 5. Filtration and Washing D->E F 6. Purification (Column Chromatography) E->F G 7. Recrystallization (Dissolution in Methanol) F->G H 8. Slow Evaporation G->H I 9. Crystal Formation H->I

Caption: Workflow for the synthesis and crystallization of the title compound.

This guide provides essential data and methodologies for researchers working with this compound derivatives. The detailed crystallographic information and experimental protocols can serve as a valuable resource for the design and synthesis of new compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Ethyl 2-oxo-2H-chromene-3-carboxylate, with a specific focus on its melting point. This compound, a member of the coumarin family, is a valuable building block in organic synthesis for creating a variety of biologically active molecules.

Physicochemical Properties

Ethyl 2-oxo-2H-chromene-3-carboxylate is a white crystalline solid at room temperature.[1] The compound is known by several synonyms, including Ethyl coumarin-3-carboxylate and 3-Ethoxycarbonylcoumarin.[2] A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Melting Point 91-93 °C[1]
92-94 °C[3]
92-95 °C[2]
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2][3]
CAS Number 1846-76-0[2][3]
Appearance White Solid[1]
Boiling Point 278.88 °C (estimate)[3]
Density 1.1096 g/cm³ (estimate)[3]
Experimental Protocols

Detailed methodologies for the synthesis and melting point determination of Ethyl 2-oxo-2H-chromene-3-carboxylate are provided below.

2.1 Synthesis via Knoevenagel Condensation

The most common and effective method for synthesizing this compound is the Knoevenagel condensation.[4][5] This reaction involves the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with diethyl malonate, typically catalyzed by a weak base like piperidine.[1][6]

Protocol:

  • Reactant Preparation: Dissolve 2-hydroxybenzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.[1][7]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 ml for a 5g scale reaction) to the mixture.[1]

  • Reaction: Heat the reaction mixture at 60-70°C for approximately 6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After completion, pour the reaction mass into a beaker containing crushed ice and concentrated HCl (e.g., 25 ml). This step neutralizes the catalyst and precipitates the product.[1]

  • Isolation: Filter the resulting solid product using vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product. For further purification, recrystallize the solid from ethanol to afford pure Ethyl 2-oxo-2H-chromene-3-carboxylate.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Salicylaldehyde Salicylaldehyde Mix_Solvent Mix in Solvent (Pyridine/Ethanol) Salicylaldehyde->Mix_Solvent Diethyl Malonate Diethyl Malonate Diethyl Malonate->Mix_Solvent Add_Catalyst Add Piperidine Catalyst Mix_Solvent->Add_Catalyst Heat Heat (60-70°C, 6h) Add_Catalyst->Heat Quench Quench with Ice/HCl Heat->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

General workflow for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate.
2.2 Characterization: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The open capillary method is a standard and reliable technique for this measurement.[8] Pure samples typically exhibit a sharp melting point range of 1-2°C, whereas impurities can cause depression and broadening of this range.

Protocol:

  • Sample Preparation: Ensure the synthesized crystalline solid is completely dry. If necessary, gently pulverize a small amount of the sample into a fine powder.[9]

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. A packed sample height of 2-3 mm is ideal.[9][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

  • Heating: Begin heating the sample. A rapid heating rate (e.g., 4-5°C per minute) can be used for a rough determination.[11] For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the expected melting point, then reducing the rate to 1-2°C per minute.[10][11]

  • Observation and Recording: Carefully observe the sample through the apparatus's magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point of the sample.[11]

  • Verification: For reliable results, the procedure should be performed at least twice with fresh samples.[11]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load 2-3 mm of Sample into Capillary Tube A->B C Place Tube in Melting Point Apparatus B->C D Heat Rapidly for Approximate MP C->D Trial 1 E Heat Slowly (1-2°C/min) near Approximate MP D->E Trial 2 (New Sample) F Observe & Record Melting Range (Onset to Completion) E->F G Final Result F->G

Workflow for melting point determination using the open capillary method.

References

Solubility Profile of Ethyl 2H-Chromene-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of ethyl 2H-chromene-3-carboxylate (CAS No: 1846-76-0), a key intermediate in organic synthesis. Due to a lack of comprehensive publicly available quantitative solubility data across a wide range of solvents, this document focuses on presenting the available data, outlining detailed experimental protocols for determining solubility, and providing a framework for researchers to generate this critical data in their own laboratories. This guide is intended to be a practical resource for scientists working with this compound in pharmaceutical and chemical research settings.

Introduction

This compound, also commonly known as ethyl coumarin-3-carboxylate, is a derivative of coumarin, a benzopyrone scaffold that is a structural component of many natural products and synthetic compounds with significant biological activities.[1] As a versatile synthetic building block, understanding its physicochemical properties, particularly its solubility, is paramount for its effective use in reaction chemistry, purification, formulation, and in the development of novel bioactive molecules.[2] Poor solubility can present significant challenges in drug discovery and development, leading to issues with bioavailability and the reliability of in vitro screening results.[3][4] This guide serves to consolidate the known solubility information and provide robust methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
IUPAC Name ethyl 2-oxochromene-3-carboxylate[5]
Synonyms Ethyl coumarin-3-carboxylate, 3-Carbethoxycoumarin[5]
CAS Number 1846-76-0[5]
Molecular Formula C₁₂H₁₀O₄[5]
Molecular Weight 218.21 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 92-94 °C[6]
Storage Conditions 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month).[7]

Solubility Data

Quantitative solubility data for this compound in common organic solvents and aqueous media is not widely reported in peer-reviewed literature. The most consistent data is available for Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)MethodNotesReference(s)
Dimethyl Sulfoxide (DMSO)43197.05Not SpecifiedMoisture-absorbing DMSO can reduce solubility; use of fresh DMSO is recommended.[2]
Dimethyl Sulfoxide (DMSO)25114.57Not SpecifiedMay require sonication to dissolve.[7]
WaterNo data availableNo data availableA Material Safety Data Sheet indicates no available data for water solubility.[8]

Note: The discrepancy in DMSO solubility values may be due to differences in experimental conditions (e.g., temperature, source of DMSO, thermodynamic vs. kinetic measurement).

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following section provides a detailed, generalized protocol based on the widely accepted equilibrium shake-flask method, followed by concentration analysis using UV-Vis spectroscopy.[3][9][10]

Principle

The thermodynamic solubility is determined by generating a saturated solution of the compound in the solvent of interest. This is achieved by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.[11][12]

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg to 2 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3] A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[4]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. The filter material should be chosen for its low binding affinity to the compound.[13]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

Analysis: UV-Vis Spectroscopy
  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of wavelengths (e.g., 200-400 nm) to determine the λmax. A published value for λmax in dichloromethane is 334 nm.[8]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).

  • Quantification: Measure the absorbance of the diluted supernatant sample at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Final Result A Add excess solid compound to solvent in vial B Agitate at constant temp (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Prepare accurate dilution of filtered sample D->E F Measure absorbance via UV-Vis Spectroscopy E->F G Calculate concentration using calibration curve F->G H Determine Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While this compound is a compound of significant interest in synthetic chemistry, its solubility profile is not well-documented in publicly accessible sources. This guide provides the available quantitative data for its solubility in DMSO and, more importantly, offers a detailed and robust experimental protocol for researchers to determine its solubility in any solvent system relevant to their work. The provided shake-flask method coupled with UV-Vis spectroscopic analysis is a reliable and accessible approach for generating the high-quality data needed to support research and development activities. Adherence to these standardized methods will ensure the generation of accurate and reproducible solubility data, facilitating the compound's application in further scientific endeavors.

References

A Technical Guide to the Knoevenagel Condensation for Coumarin-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins and their derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant and diverse pharmacological properties. Among the various synthetic routes to these scaffolds, the Knoevenagel condensation stands out as a versatile and efficient method for the preparation of coumarin-3-carboxylates. This technical guide provides an in-depth overview of the Knoevenagel condensation for this purpose, focusing on reaction mechanisms, catalytic systems, and detailed experimental protocols.

The Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. For the synthesis of coumarin-3-carboxylates, the reaction proceeds between a salicylaldehyde derivative and a malonic ester, such as diethyl malonate or dimethyl malonate. The reaction is valued for its generally mild conditions and high yields.[1][2]

Reaction Mechanism

The synthesis of coumarin-3-carboxylates via Knoevenagel condensation is a two-stage process: an initial condensation followed by an intramolecular cyclization (lactone formation).[3]

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[3]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration to form a C=C double bond.

  • Intramolecular Cyclization: The hydroxyl group on the salicylaldehyde derivative attacks the ester carbonyl, leading to the formation of the coumarin ring system through lactonization.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Intramolecular Cyclization Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base Base Intermediate_1 Aldol-type Adduct Enolate->Intermediate_1 + Salicylaldehyde Salicylaldehyde Salicylaldehyde Intermediate_2 Unsaturated Intermediate Intermediate_1->Intermediate_2 - H2O Coumarin-3-carboxylate Coumarin-3-carboxylate Intermediate_2->Coumarin-3-carboxylate Lactonization

Mechanism of coumarin synthesis via Knoevenagel condensation.

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the Knoevenagel condensation, ranging from traditional bases to more environmentally friendly "green" catalysts. The choice of catalyst and reaction conditions can significantly impact reaction times and yields.

Conventional Methods

Piperidine is a commonly used basic catalyst for this reaction.[4] However, other bases such as morpholine and pyrrolidine have also been utilized.[5] The reactions are typically carried out in a solvent like ethanol.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more sustainable synthetic methodologies.

  • Ultrasound and Microwave-Assisted Synthesis: Both ultrasound and microwave irradiation have been successfully applied to the Knoevenagel condensation for coumarin synthesis.[6][7][8] These techniques often lead to dramatically reduced reaction times and improved yields, sometimes under solvent-free conditions.[9][10] For instance, microwave-assisted synthesis can reduce reaction times from hours to minutes.[8][9] Ultrasound-assisted methods have also been shown to produce high yields in short reaction times.[6]

  • Ionic Liquids: Ionic liquids have been explored as both catalysts and reaction media for the synthesis of coumarin-3-carboxylic acids.[11][12][13][14] They offer advantages such as reusability and can lead to high product yields.

  • Heterogeneous and Eco-Friendly Catalysts: A range of solid and biodegradable catalysts have been investigated to facilitate easier separation and recycling, and to reduce the environmental impact. Examples include:

    • Zinc Oxide (ZnO)[15]

    • Magnesium Ferrite (MgFe2O4) nanoparticles[16]

    • Choline chloride[17]

    • Aqueous extract of Acacia concinna pods[18]

    • Waste curd water[18][19]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for coumarin-3-carboxylate synthesis, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Conventional Heating Methods

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
SalicylaldehydeDiethyl malonatePiperidine & Acetic AcidEthanolReflux--[17]
SalicylaldehydeDiethyl malonateL-proline (10 mol%)Ethanol8018 h94[20]
SalicylaldehydeDimethyl malonateL-proline (10 mol%)Ethanol8018 h92[20]
o-VanillinDimethyl malonatePiperidine acetate & LiSO4Neat--97[4]
o-VanillinDiethyl malonatePiperidine acetate & LiSO4Neat--96[4]
2-HydroxybenzaldehydeMeldrum's acidNaN3WaterRT-99[17]
2-HydroxybenzaldehydeMeldrum's acidK2CO3WaterRT-92[17]

Table 2: Microwave-Assisted Synthesis

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventPower (W)Time (min)Yield (%)Reference
Halogenated azo salicylaldehydesDiethyl malonatePiperidine & Acetic Acid--6-1774-94[9]
SalicylaldehydeEthyl acetoacetateDiethylamineNeat-1-[8]
SalicylaldehydeDiethyl malonateAlCl3Neat-10-[8]
Various salicylaldehydesVarious active methylene compoundsPiperidineNeat-1-1055-94[10]

Table 3: Ultrasound-Assisted Synthesis

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
o-VanillinDiethyl malonateLi2SO4Neat501596[6]
Various salicylaldehydes1,3-Dicarbonyl compoundsMgFe2O4 nanoparticlesNeat45-63-73[17]
2-HydroxybenzaldehydesDimethyl malonateWaste curd waterCurd water40-Good to outstanding[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

experimental_workflow reagents 1. Combine Salicylaldehyde, Active Methylene Compound, and Catalyst reaction 2. Apply Reaction Conditions (Heating, MW, or Ultrasound) reagents->reaction monitoring 3. Monitor Reaction Progress (TLC) reaction->monitoring workup 4. Reaction Work-up (e.g., Extraction, Washing) monitoring->workup purification 5. Purify Product (Crystallization or Chromatography) workup->purification characterization 6. Characterize Product (NMR, IR, MS, MP) purification->characterization

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Coumarin-3-Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of coumarin-3-esters, from their foundational discoveries to the sophisticated synthetic methodologies that have cemented their place in modern medicinal chemistry. This document provides a comprehensive overview of the historical context, detailed experimental protocols for key synthetic routes, and a quantitative analysis of various synthetic strategies. Furthermore, it delves into the biological significance of this scaffold by illustrating its interaction with critical signaling pathways.

A Legacy of Discovery: The Emergence of a Privileged Structure

The story of coumarins began in 1820 when the parent compound was first isolated from the tonka bean. However, it was the pioneering work of chemists like Sir William Henry Perkin and Hans von Pechmann in the late 19th century that laid the groundwork for the synthetic exploration of this heterocyclic family. The introduction of an ester functionality at the 3-position of the coumarin core significantly expanded the synthetic and medicinal possibilities of this scaffold, leading to the development of a diverse array of derivatives with a wide spectrum of biological activities.

The initial synthetic endeavors were primarily focused on understanding the fundamental reactivity of the coumarin nucleus. Over the decades, these early methods have been refined and new, more efficient and versatile reactions have been developed, driven by the increasing demand for novel therapeutic agents. This guide will walk through the pivotal synthetic strategies that have shaped the landscape of coumarin-3-ester chemistry.

Key Synthetic Methodologies: A Practical Guide

The synthesis of coumarin-3-esters has been achieved through several classical and modern organic reactions. This section provides a detailed look at the most significant methods, complete with experimental protocols and quantitative data to aid in the practical application of these syntheses.

The Knoevenagel Condensation: A Cornerstone of Coumarin-3-Ester Synthesis

The Knoevenagel condensation is one of the most widely employed methods for the synthesis of coumarin-3-carboxylic acid and its esters.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonate ester, in the presence of a weak base.[2]

Experimental Protocol: L-Proline-Mediated Synthesis of Coumarin-3-Carboxylic Esters [1]

A mixture of the appropriate salicylaldehyde (8.06 mmol), diethyl malonate (8.06 mmol), and L-proline (10 mol%) in ethanol (25 mL) is stirred at 80 °C for 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then to 0 °C for one hour to facilitate precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[3]

Table 1: Knoevenagel Condensation for the Synthesis of Coumarin-3-Esters - A Quantitative Overview

Salicylaldehyde DerivativeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
SalicylaldehydeDiethyl malonatePiperidine (cat.)EthanolReflux187[4]
SalicylaldehydeDiethyl malonateL-proline (10)Ethanol801894[1]
o-VanillinDimethyl malonatePiperidine acetate (0.35 eq) / Li₂SO₄ (0.1 eq)Neat (Ultrasound)500.2597[5]
o-VanillinDiethyl malonatePiperidine acetate (0.35 eq) / Li₂SO₄ (0.1 eq)Neat (Ultrasound)500.2596[5]
2,4-DihydroxybenzaldehydeDiethyl malonatePiperidine/Acetic AcidEthanolReflux--[6]
SalicylaldehydeDiethyl malonateGlycineEthanolReflux2.586-96[7]
Substituted SalicylaldehydesMeldrum's acidYb(OTf)₃Solvent-free (MW)--93-98[8]
The Pechmann Condensation: A Classic Route to Substituted Coumarins

Discovered by Hans von Pechmann, this condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst to yield a coumarin.[9] This method is particularly useful for the synthesis of 4-substituted coumarin derivatives.[10]

Experimental Protocol: Mechanochemical Synthesis of 4-Methylcoumarin [11]

A mixture of a substituted phenol (2.66 mmol), ethyl acetoacetate (2.62 mmol), and Indium(III) chloride (3 mol%) is placed in a high-speed ball mill mixer. The mixture is milled at room temperature for a short duration (typically 15-60 minutes). The solid product is then collected and can be further purified by recrystallization from ethanol.[11]

Table 2: Pechmann Condensation for Coumarin Synthesis - Reaction Parameters and Yields

Phenol Derivativeβ-KetoesterCatalystConditionsTimeYield (%)Reference
ResorcinolEthyl acetoacetateAmberlyst-15Methanol, Reflux--[12]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Solvent-free, 110 °C-88[13]
PhenolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, RT60 min52[11]
2,3-DimethylphenolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, RT45 min56[11]
β-NaphtholEthyl acetoacetateInCl₃ (3 mol%)Ball mill, RT15 min68[11]
Various PhenolsVarious β-ketoestersAlum (40 mol%)80 °C-Good[14]
Various PhenolsVarious β-ketoestersSbCl₃-Al₂O₃ (5 mol%)MicrowaveShort86-95[15]
The Reformatsky Reaction: A Versatile Tool for C-C Bond Formation

The Reformatsky reaction provides a pathway to β-hydroxy esters, which can subsequently cyclize to form coumarins. This reaction typically employs an α-halo ester and a carbonyl compound in the presence of zinc metal.[10] It is particularly useful for the synthesis of 3,4-disubstituted coumarins.[16]

Experimental Protocol: General Procedure for Reformatsky Reaction [17]

To a stirred solution of an α-bromoester (17.1 mmol) and zinc wool (16.97 mmol) in dry benzene, a pinch of iodine is added and the mixture is heated to reflux under a nitrogen atmosphere. A solution of the formylcoumarin (4.90-5.75 mmol) in dry benzene is then added dropwise. After the addition is complete, the mixture is refluxed for a further 12 hours. The reaction is worked up by adding ice-cold 20% sulfuric acid and extracting the product with ethyl acetate.

Table 3: Synthesis of Coumarin Derivatives via the Reformatsky Reaction

Carbonyl Compoundα-Halo EsterMetalSolventConditionsYield (%)Reference
Aldehydes/KetonesEthyl α-haloacetateZn---[16]
4-FormylcoumarinEthyl bromoacetateZnBenzeneReflux, 12h40 (β-hydroxy ester)[17]
4-Formyl-7-methoxycoumarinEthyl bromoacetateZnBenzeneReflux, 12h40 (β-hydroxy ester)[17]
Coumarinyl phenyl ketonesVarious α-bromo estersZnBenzeneReflux, 5h-
The Perkin Reaction: The Genesis of Synthetic Coumarins

The Perkin reaction, first described in 1868, is a classic method for coumarin synthesis involving the condensation of salicylaldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid.[18] While historically significant, its application for the direct synthesis of coumarin-3-esters is less common.

The Wittig Reaction: A Modern Approach to Coumarin Synthesis

The Wittig reaction offers a powerful and versatile method for the formation of carbon-carbon double bonds and has been adapted for the synthesis of the coumarin scaffold. Intramolecular Wittig reactions of suitably substituted precursors provide a direct route to the coumarin ring system.[19]

Experimental Protocol: Intramolecular Wittig Reaction for Coumarin Synthesis [20]

A mixture of an o-hydroxybenzaldehyde (1 mmol) and dry pyridine (1 mmol) in dry dichloromethane is treated with chloroacetyl chloride. After the reaction is complete, triphenylphosphine is added, followed by a base such as triethylamine, to effect the intramolecular Wittig cyclization to afford the coumarin.

Spectroscopic Characterization of a Key Intermediate: Ethyl Coumarin-3-carboxylate

The unambiguous identification and characterization of synthetic products are paramount in chemical research. Ethyl coumarin-3-carboxylate is a common intermediate in the synthesis of more complex coumarin derivatives.

Table 4: Spectroscopic Data for Ethyl Coumarin-3-carboxylate

TechniqueDataReference
¹H NMR (CDCl₃)δ 8.49 (s, 1H), 7.36 – 7.02 (m, 3H), 4.42 (q, J = 7.1 Hz, 2H), 3.97 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H)[21]
¹³C NMR -[22]
IR (KBr)3054, 1685, 1210, 1065 cm⁻¹[23]
Mass Spectrum Molecular Weight: 218.2054[24]

Visualizing the Synthesis and Biological Interactions

To further aid in the understanding of the synthetic methodologies and the biological relevance of coumarin-3-esters, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental Workflows

G cluster_knoevenagel Knoevenagel Condensation Workflow start_k Salicylaldehyde + Active Methylene Compound catalyst_k Base Catalyst (e.g., Piperidine, L-Proline) start_k->catalyst_k Addition reaction_k Reaction in Solvent (e.g., Ethanol) with Heating catalyst_k->reaction_k workup_k Cooling and Precipitation reaction_k->workup_k purification_k Filtration and Washing workup_k->purification_k product_k Pure Coumarin-3-Ester purification_k->product_k

Caption: Knoevenagel Condensation Workflow.

G cluster_pechmann Pechmann Condensation Workflow start_p Phenol + β-Ketoester catalyst_p Acid Catalyst (e.g., InCl₃, Amberlyst-15) start_p->catalyst_p Addition reaction_p Reaction (Heating or Mechanochemical) catalyst_p->reaction_p workup_p Product Isolation reaction_p->workup_p purification_p Recrystallization workup_p->purification_p product_p Pure Coumarin Derivative purification_p->product_p

Caption: Pechmann Condensation Workflow.

Biological Signaling Pathways

Coumarin-3-esters and their derivatives have been shown to interact with various biological targets, influencing key signaling pathways implicated in diseases such as cancer and inflammation.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Coumarin Coumarin-3-Ester Derivative Coumarin->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Inhibition of VEGFR-2 Signaling.

G cluster_nrf2 Nrf2 Antioxidant Response Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Coumarin Coumarin Derivative Coumarin->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantGenes Expression of Antioxidant Genes ARE->AntioxidantGenes Induces

Caption: Modulation of the Nrf2 Pathway.

G cluster_mapk_nfkb MAPK/NF-κB Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Stimuli->IKK Coumarin Coumarin Derivative Coumarin->MAPKKK Inhibits Coumarin->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB MAPK->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases InflammatoryResponse Inflammatory Gene Expression NFkB->InflammatoryResponse Translocates to Nucleus and Induces

Caption: Inhibition of MAPK/NF-κB Signaling.

Conclusion: A Scaffold with a Bright Future

The journey of coumarin-3-esters from their early synthetic explorations to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of organic synthesis. The methodologies outlined in this guide provide a robust toolkit for the creation of diverse and complex coumarin-3-ester derivatives. As our understanding of the intricate biological pathways deepens, the rational design and synthesis of novel coumarin-3-esters will undoubtedly continue to yield promising new therapeutic agents for a wide range of human diseases. The versatility and accessibility of this scaffold ensure that it will remain a focal point of research and development for years to come.

References

Methodological & Application

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry, through the Knoevenagel condensation. The synthesis involves the reaction of salicylaldehyde and diethyl malonate, catalyzed by a base. This method is a classic and efficient route to obtaining coumarin-3-carboxylates. These compounds are of significant interest due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines the reaction mechanism, provides detailed experimental procedures, summarizes key quantitative data, and includes visualizations of the synthetic workflow and reaction pathway.

Introduction

Coumarins, or 2H-1-benzopyran-2-ones, represent a large and important class of heterocyclic compounds.[1] Their derivatives are widely recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery and development.[2] The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of coumarin derivatives.[1] The reaction typically involves the condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone, in this case, salicylaldehyde, in the presence of a weak base catalyst like piperidine.[1][3]

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate via this method is a robust and reproducible procedure, often yielding a clean product with good to excellent yields.[2][4] The resulting coumarin-3-carboxylate is a versatile intermediate for the synthesis of a variety of more complex, biologically active molecules.[2][5]

Reaction Mechanism

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate proceeds through a two-stage mechanism: an initial Knoevenagel condensation followed by an intramolecular cyclization (transesterification).[1]

  • Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene group of diethyl malonate to form a stabilized enolate.[1]

  • Knoevenagel Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. Subsequent dehydration leads to the formation of an intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then undergoes an intramolecular transesterification with the newly formed ester group, leading to the formation of the coumarin ring and the elimination of ethanol.[1]

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Salicylaldehyde Salicylaldehyde Condensation Knoevenagel Condensation Salicylaldehyde->Condensation DiethylMalonate Diethyl Malonate Enolate Enolate Formation DiethylMalonate->Enolate Piperidine Piperidine (Catalyst) Piperidine->Enolate Enolate->Condensation Intermediate Unstable Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Ethyl 2-oxo-2H-chromene-3-carboxylate Cyclization->Product Experimental_Workflow Reactants 1. Combine Reactants (Salicylaldehyde, Diethyl Malonate, Catalyst) Reaction 2. Knoevenagel Condensation (Heating/Microwave) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Solvent Removal, Precipitation) Monitoring->Workup Complete Purification 5. Purification (Filtration, Recrystallization) Workup->Purification Characterization 6. Characterization (MP, NMR, IR, MS) Purification->Characterization FinalProduct Pure Ethyl 2-oxo-2H-chromene-3-carboxylate Characterization->FinalProduct

References

Ethyl 2H-Chromene-3-Carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2H-chromene-3-carboxylate and its derivatives have emerged as highly valuable and versatile building blocks in the field of heterocyclic chemistry. The inherent reactivity of the chromene nucleus, coupled with the functional handle of the carboxylate group, provides a gateway to a diverse array of fused and substituted heterocyclic systems. These synthesized heterocycles are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic compounds starting from this compound.

Application Notes

This compound serves as a readily accessible precursor for a variety of important heterocyclic scaffolds, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and fused pyrimidines and pyridines. The strategic manipulation of the ester group and the reactive positions on the chromene ring allows for the construction of these complex molecules.

A key transformation involves the reaction of this compound with hydrazine hydrate to form the corresponding 2-oxo-2H-chromene-3-carbohydrazide . This hydrazide is a pivotal intermediate, opening pathways to various five-membered heterocycles. For instance, cyclization of the carbohydrazide with appropriate one-carbon synthons can lead to the formation of 1,3,4-oxadiazoles , while reaction with carbon disulfide followed by cyclization can yield 1,2,4-triazoles . Furthermore, condensation of the carbohydrazide with β-dicarbonyl compounds provides a direct route to pyrazoles fused or substituted with the chromene moiety.

The chromene ring itself can participate in annulation reactions. Multicomponent reactions involving this compound or its derivatives with suitable nitrogen-containing reagents can afford fused heterocyclic systems like chromeno[2,3-d]pyrimidines and chromeno[3,4-c]pyridines . These fused systems are of particular interest due to their structural rigidity and potential for enhanced biological activity.

The diverse range of accessible heterocyclic compounds underscores the importance of this compound as a foundational molecule in the synthesis of novel chemical entities for drug discovery and development.

Synthesis of Key Intermediates and Heterocyclic Systems

Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide

The initial and crucial step in many synthetic pathways is the conversion of ethyl 2-oxo-2H-chromene-3-carboxylate to its corresponding hydrazide.

Experimental Protocol:

A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate (10 mmol) and hydrazine hydrate (25 mmol) in absolute ethanol (50 mL) is heated under reflux for 2 to 10 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to afford 2-oxo-2H-chromene-3-carbohydrazide. The product can be further purified by recrystallization from ethanol.

Reaction Scheme for the Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide

G cluster_0 start Ethyl 2-oxo-2H-chromene-3-carboxylate reagent + Hydrazine Hydrate product 2-Oxo-2H-chromene-3-carbohydrazide start->product Ethanol, Reflux

Caption: Synthesis of the key hydrazide intermediate.

Reactant 1Reactant 2SolventConditionsProductYield
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazine HydrateEthanolReflux, 2-10h2-Oxo-2H-chromene-3-carbohydrazide~90%

Table 1: Summary of reaction conditions for the synthesis of 2-oxo-2H-chromene-3-carbohydrazide.[1]

Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides

These derivatives are readily synthesized from the carbohydrazide and are valuable intermediates themselves, also exhibiting a range of biological activities.

Experimental Protocol:

To a solution of 2-oxo-2H-chromene-3-carbohydrazide (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in absolute ethanol (25 mL), a catalytic amount of piperidine (0.3 mL) is added. The reaction mixture is refluxed for 1 hour.[2] The resulting precipitate is filtered, washed with ethanol, dried, and recrystallized from an ethanol/DMF mixture to yield the desired N'-arylidene-2-oxo-2H-chromene-3-carbohydrazide.

Workflow for the Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides

G start Mix 2-Oxo-2H-chromene-3-carbohydrazide and Aromatic Aldehyde in Ethanol add_catalyst Add catalytic amount of Piperidine start->add_catalyst reflux Reflux for 1 hour add_catalyst->reflux filter Filter the precipitate reflux->filter wash_dry Wash with Ethanol and Dry filter->wash_dry recrystallize Recrystallize from EtOH/DMF wash_dry->recrystallize product N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide recrystallize->product

Caption: Step-by-step synthesis of hydrazone derivatives.

Aldehyde DerivativeYield
Benzaldehyde87%
4-Methoxybenzaldehyde90%
4-Chlorobenzaldehyde81%
2-Hydroxybenzaldehyde88%
Thiophene-2-carboxaldehyde80%

Table 2: Yields for the synthesis of various N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.[2]

Synthesis of Chromene-Substituted Pyrazoles

The carbohydrazide intermediate can be readily converted to pyrazole derivatives.

Experimental Protocol:

A mixture of 2-oxo-2H-chromene-3-carbohydrazide (5 mmol) and benzoyl acetonitrile (5 mmol) is dissolved in ethanol and refluxed for 5 hours.[1] After cooling, the reaction mixture is concentrated, and the resulting solid is filtered and recrystallized to afford 3-(3-amino-5-phenyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one.

Reaction Pathway to Chromene-Substituted Pyrazoles

G hydrazide 2-Oxo-2H-chromene-3-carbohydrazide intermediate Condensation Intermediate hydrazide->intermediate + dicarbonyl Benzoyl Acetonitrile dicarbonyl->intermediate pyrazole 3-(3-amino-5-phenyl-1H-pyrazole-1-carbonyl) -2H-chromen-2-one intermediate->pyrazole Ethanol, Reflux (Cyclization)

Caption: Formation of a pyrazole ring from the carbohydrazide.

Reactant 1Reactant 2SolventConditionsProductYield
2-Oxo-2H-chromene-3-carbohydrazideBenzoyl AcetonitrileEthanolReflux, 5h3-(3-amino-5-phenyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one~70%

Table 3: Summary of reaction conditions for the synthesis of a chromene-substituted pyrazole.[1]

Synthesis of Chromeno-Fused Pyrimidines (Illustrative Example)

While direct multicomponent reactions starting from this compound for the synthesis of chromeno[2,3-d]pyrimidines are not extensively detailed in the provided results, a common strategy involves the use of related 2-amino-4H-chromene-3-carbonitrile derivatives, which can be synthesized from salicylaldehyde, malononitrile, and an active methylene compound. The following is a general representation of such a multicomponent approach.

Conceptual Experimental Protocol:

A mixture of a salicylaldehyde derivative, malononitrile, and a suitable active methylene compound (e.g., a barbituric acid derivative) are refluxed in an appropriate solvent (e.g., ethanol) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to yield the corresponding chromeno[2,3-d]pyrimidine.[3]

Conceptual Multicomponent Reaction for Fused Pyrimidines

G salicylaldehyde Salicylaldehyde mcr One-Pot Reaction (Catalyst, Reflux) salicylaldehyde->mcr malononitrile Malononitrile malononitrile->mcr active_methylene Active Methylene Compound active_methylene->mcr product Chromeno-fused Pyrimidine mcr->product

Caption: A generalized multicomponent approach to fused pyrimidines.

Note: Specific yields and detailed conditions for the direct synthesis from this compound require further investigation and optimization.

Synthesis of Chromeno-Fused Pyridines (Illustrative Example)

Similar to pyrimidines, the synthesis of chromeno[3,4-c]pyridines often starts from derivatives of this compound, such as 4-chloro-2H-chromene-3-carbaldehyde.

Conceptual Experimental Protocol:

4-Chloro-2H-chromene-3-carbaldehyde is reacted with an enamine, such as ethyl 3-aminocrotonate, in a suitable solvent to yield the corresponding ethyl 2-methyl-5H-chromeno[3,4-c]pyridine-1-carboxylate.[4]

Conceptual Pathway to Fused Pyridines

G start Chromene-3-carbaldehyde Derivative cyclization Cyclocondensation start->cyclization reagent Enamine (e.g., Ethyl 3-aminocrotonate) reagent->cyclization product Chromeno-fused Pyridine cyclization->product

Caption: General route to chromeno-fused pyridine systems.

Note: The direct conversion of this compound to the required carbaldehyde intermediate would involve additional synthetic steps.

Conclusion

This compound is a cornerstone starting material for the synthesis of a rich variety of heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel chromene-based molecules with potential applications in drug discovery and materials science. The versatility of this precursor, particularly through its carbohydrazide derivative, allows for the efficient construction of complex molecular architectures. Further exploration of multicomponent reactions starting directly from this compound is a promising avenue for future research in the development of efficient and diverse heterocyclic synthesis.

References

Application Notes and Protocols for Ethyl 2H-chromene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of ethyl 2H-chromene-3-carboxylate derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate and its Derivatives

The foundational structure, ethyl 2-oxo-2H-chromene-3-carboxylate, is a versatile precursor for the synthesis of a wide array of biologically active molecules. Common synthetic strategies involve condensation reactions, followed by modifications to introduce diverse functional groups.

General Synthesis Protocol: Knoevenagel Condensation

A widely employed method for the synthesis of the ethyl 2-oxo-2H-chromene-3-carboxylate core is the Knoevenagel condensation of a salicylaldehyde derivative with diethyl malonate.[1]

Protocol:

  • A mixture of salicylaldehyde (1 equivalent), diethyl malonate (1 equivalent), and a catalytic amount of piperidine and glacial acetic acid in toluene is refluxed.[2]

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-oxo-2H-chromene-3-carboxylate.[2]

Synthesis of Carboxamide Derivatives

The ester group at the 3-position can be readily converted to an amide, a common modification to enhance biological activity.

Protocol:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (1 equivalent) is dissolved in hot ethanol.

  • The desired amine (1.2 equivalents) is added to the solution.[2]

  • The reaction mixture is refluxed for several hours.[2]

  • Upon cooling, the precipitate is filtered, washed, and recrystallized to yield the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide derivative.[2]

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets like histone deacetylases (HDACs) or carbonic anhydrases.[3][4]

Table 1: Anticancer Activity (IC₅₀ values) of this compound Derivatives

Derivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
8f HCT1160.53[3]
8q A27800.80[3]
8r MCF71.25[3]
8u PC30.47[3]
EMAC10163b hCA IX (inhibitor)0.53[4]
EMAC10163b hCA XII (inhibitor)0.47[4]
Carboxamide 12 K-5620.33[5]
Carboxamide 14 K-5620.61[5]
Carboxamide 4 K-5620.61[5]
Compound 10 HCT-1161.01[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[5]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curves.[5]

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Ethyl 2-oxo-2H- chromene-3-carboxylate deriv Derivative Synthesis start->deriv mtt_assay MTT Assay deriv->mtt_assay Test Compound cell_culture Cancer Cell Lines cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compounds antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results culture Microbial Culture agar Agar Plate Preparation culture->agar inoculate Inoculation agar->inoculate wells Well Creation inoculate->wells apply Apply Test Compounds wells->apply incubate Incubation apply->incubate measure Measure Zone of Inhibition incubate->measure mic Determine MIC measure->mic anti_inflammatory_pathway Carrageenan Carrageenan Injection Prostaglandins Pro-inflammatory Mediators (e.g., TNF-α) Carrageenan->Prostaglandins Inflammation Inflammation (Edema) Reduction Reduction in Paw Edema Prostaglandins->Inflammation Coumarin This compound Derivatives Coumarin->Prostaglandins Inhibition

References

Application Notes and Protocols for the Antibacterial Activity of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives. This class of compounds has emerged as a promising scaffold in the development of new antimicrobial agents. The following sections detail their antibacterial efficacy, protocols for in vitro evaluation, and insights into their potential mechanisms of action.

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial properties.[1][2] The ethyl 2-oxo-2H-chromene-3-carboxylate scaffold, in particular, has been the subject of synthetic and medicinal chemistry efforts to generate novel antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, making them valuable leads in the fight against antibiotic resistance.[3][4] The versatility of the chromene ring allows for various substitutions, enabling the fine-tuning of their biological activity.

Quantitative Antibacterial Activity

The antibacterial efficacy of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives and structurally related compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of these derivatives against various bacterial strains.

Note: Data for exact ethyl 2-oxo-2H-chromene-3-carboxylate derivatives is limited in publicly available literature. The table includes data for closely related 2H-chromene-3-carboxamide and other relevant derivatives to provide an indication of potential activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2H-chromene-3-carboxamide, 3aBacillus cereus62[5]
2H-chromene-3-carboxamide, 3cBacillus cereus62[5]
2H-chromene-3-carboxamide, 4cBacillus cereus62[5]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus (Multidrug-Resistant)4[6]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus epidermidis (Multidrug-Resistant)1-4[6]
4-hydroxy-chromene-2-one derivative 1Various Bacteria130[7]
4-hydroxy-chromene-2-one derivative 6bVarious Bacteria130[7]

Experimental Protocols

The following are detailed protocols for two standard methods used to assess the antibacterial activity of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • Test compounds (ethyl 2-oxo-2H-chromene-3-carboxylate derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., ciprofloxacin, streptomycin) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic, prepared in the same manner as the test compound.

    • Negative Control (Growth Control): A well containing only MHB and the bacterial inoculum.

    • Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Agar Well Diffusion Method

This method is used for preliminary screening of antibacterial activity.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Standard antibiotic solution

  • Solvent for dissolving compounds

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Preparation of Wells: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic solution.

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antibacterial Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_results Results CompoundPrep Prepare Test Compound Stock Solution BrothDilution Broth Microdilution CompoundPrep->BrothDilution AgarDiffusion Agar Well Diffusion CompoundPrep->AgarDiffusion InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) InoculumPrep->BrothDilution InoculumPrep->AgarDiffusion SerialDilution Serial Dilution in 96-well Plate BrothDilution->SerialDilution LawnPrep Prepare Bacterial Lawn on Agar Plate AgarDiffusion->LawnPrep Inoculation Inoculation with Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation WellCreation Create Wells in Agar LawnPrep->WellCreation CompoundAddition Add Compound to Wells WellCreation->CompoundAddition CompoundAddition->Incubation ReadMIC Read MIC (Lowest concentration with no growth) Incubation->ReadMIC MeasureZone Measure Zone of Inhibition (mm) Incubation->MeasureZone

Caption: Workflow for antibacterial screening of compounds.

Postulated Mechanism of Action of Chromene Derivatives

The exact signaling pathways affected by ethyl 2-oxo-2H-chromene-3-carboxylate derivatives are not yet fully elucidated. However, based on studies of the broader chromene class, several potential mechanisms of antibacterial action have been proposed.[1][3] These include the inhibition of essential bacterial enzymes and disruption of the cell membrane.

mechanism_of_action cluster_compound Chromene Derivative cluster_bacterium Bacterial Cell Compound Ethyl 2-oxo-2H-chromene-3-carboxylate Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase Compound->DNA_Gyrase Inhibits Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Interferes with Cell_Membrane Cell Membrane Compound->Cell_Membrane Disrupts DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Peptidoglycan_Synthesis Peptidoglycan Synthesis Blocked Cell_Wall->Peptidoglycan_Synthesis Membrane_Disruption Membrane Disruption/ Lysis Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Peptidoglycan_Synthesis->Cell_Death Membrane_Disruption->Cell_Death

Caption: Postulated antibacterial mechanisms of chromene derivatives.

References

Application Notes: Anticancer Properties of Substituted Ethyl 2H-Chromene-3-Carboxylates and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene, or coumarin, scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds. It is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. In oncology research, coumarin derivatives have garnered significant attention for their potential as antiproliferative and cytotoxic agents.

This document focuses on ethyl 2H-chromene-3-carboxylates , a key class of coumarin derivatives. While these compounds exhibit inherent biological potential, they are most frequently utilized as versatile synthetic intermediates for the development of more complex and potent anticancer agents. By modifying the core ester group at the C-3 position, researchers have developed extensive libraries of amides, hydrazones, and other heterocyclic hybrids. These modifications often lead to enhanced cytotoxicity, improved target specificity, and novel mechanisms of action, including the induction of apoptosis and cell cycle arrest.

These notes provide an overview of the synthesis, mechanism of action, and key experimental protocols used to evaluate the anticancer properties of this important class of molecules.

General Synthesis and Structure

Ethyl 2H-chromene-3-carboxylates are typically synthesized via the Knoevenagel condensation of a substituted salicylaldehyde with diethyl malonate, often catalyzed by a weak base like piperidine.[1] This straightforward and efficient reaction allows for a wide variety of substituents to be incorporated onto the benzene ring, enabling the exploration of structure-activity relationships (SAR).

Caption: General structure and synthesis of ethyl 2H-chromene-3-carboxylates.

Antiproliferative Activity of Coumarin-3-Carboxamide Derivatives

As noted, the ethyl ester is often a precursor. The following table summarizes the in vitro cytotoxic activity of a series of coumarin-3-carboxamide derivatives, which are synthesized from the parent ethyl ester, against the MCF-7 human breast cancer cell line. This data highlights how modifications at the C-3 position influence anticancer potency.

Compound IDStructure (R Group on Amide Nitrogen)Cancer Cell LineIC₅₀ (µM)
12a PhenylMCF-7>100
12b 4-FluorophenylMCF-745.3
12c 4-ChlorophenylMCF-739.8
Doxorubicin (Reference Drug)MCF-72.82[2]

Data is representative of derivatives synthesized from an ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate intermediate.

Mechanism of Action

The anticancer effects of substituted chromene derivatives are often attributed to two primary mechanisms: induction of apoptosis and cell cycle arrest .

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating malignant cells. Many coumarin derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute cell death.

G compound Coumarin Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 Inhibits mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 apaf Apaf-1 apaf->cas9 cas3 Caspase-3 (Effector) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by coumarin derivatives.
Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G1/S phase transitions.[2] This prevents the cells from dividing and replicating their DNA, ultimately leading to a reduction in tumor growth. The specific phase of arrest can depend on the compound's structure and the type of cancer cell.

Experimental Protocols & Workflow

Evaluating the anticancer potential of novel compounds requires a systematic workflow, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_workflow In Vitro Anticancer Drug Discovery Workflow synthesis Compound Synthesis (e.g., Substituted Chromenes) culture Cancer Cell Culture synthesis->culture mtt Cytotoxicity Screening (MTT Assay) culture->mtt ic50 Determine IC₅₀ Value mtt->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle

Caption: Standard workflow for evaluating novel anticancer compounds in vitro.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][4]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a log-phase culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 3.8 mM sodium citrate in PBS)[7]

  • RNase A solution (100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

    • Harvest cells (including floating cells from the supernatant) and wash twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[8]

    • Fix the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 1 mL of PI staining solution.

    • Add 10 µL of the RNase A solution to degrade RNA, which would otherwise also be stained by PI.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., FL2).

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining

This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells as described for the cell cycle analysis protocol.

    • Harvest all cells (adherent and floating) and wash twice with ice-cold PBS.

  • Staining:

    • Centrifuge the cells (1-5 x 10⁵) and resuspend the pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples immediately (within 1 hour) by flow cytometry.

    • Use the FITC channel (e.g., FL1) for Annexin V detection and the PI channel (e.g., FL2).

    • Analyze the data using quadrant analysis:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

References

Application Notes & Protocols: Ethyl 2H-Chromene-3-Carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from ethyl 2H-chromene-3-carboxylate. The following sections detail synthetic protocols, quantitative anti-inflammatory data, and the key signaling pathways involved, offering valuable insights for the development of novel therapeutics.

Introduction

Chromene scaffolds are a significant class of heterocyclic compounds that are prevalent in natural products and synthetic molecules, exhibiting a wide range of biological activities.[1] Among these, derivatives of this compound have emerged as promising precursors for the synthesis of potent anti-inflammatory agents. These compounds and their derivatives have been shown to modulate key inflammatory pathways by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] The structural versatility of the chromene ring allows for diverse chemical modifications, enabling the development of compounds with enhanced efficacy and selectivity.[4]

Synthesis of Anti-inflammatory Chromene Derivatives

Several synthetic strategies have been successfully employed to generate libraries of chromene-based compounds with anti-inflammatory properties. Key methodologies include the Knoevenagel condensation for the formation of the core coumarin structure, cycloaddition reactions to introduce novel heterocyclic moieties, and the formation of carboxamide derivatives.

Protocol 1: Synthesis of 3-Carboxylated Coumarins via Knoevenagel Condensation

This protocol describes the synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative, using a one-pot Knoevenagel condensation.[5][6]

Materials:

  • o-Vanillin

  • Diethyl malonate

  • Piperidine acetate

  • Lithium sulfate

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, combine one equivalent of o-vanillin and 1.2 equivalents of diethyl malonate.

  • Add 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate to the mixture.

  • Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.

  • Monitor the reaction progress using TLC with an eluent of EtOAc/petroleum ether (1:8).

  • Upon completion, extract the mixture with EtOAc (3 x 15 mL).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the crude product.

  • The product can be further purified by crystallization.[5]

Protocol 2: Synthesis of 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates

This protocol details a cycloaddition reaction to synthesize more complex chromene derivatives with potent anti-inflammatory activity.[2]

Materials:

  • 4-Chloro-2-oxo-2H-chromene-3-carbaldehydes

  • Activated alkynes (e.g., dimethyl acetylenedicarboxylate)

  • Appropriate solvent (as determined by specific reaction requirements)

Procedure:

  • Dissolve the 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivative in a suitable solvent.

  • Add the activated alkyne to the solution.

  • The reaction conditions (temperature, time) will vary depending on the specific substrates used. Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate.[2]

Protocol 3: Synthesis of N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

This protocol outlines the synthesis of a carboxamide derivative of ethyl 2-oxo-2H-chromene-3-carboxylate.[7]

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate

  • 2-(4-Methoxyphenyl)ethan-1-amine

  • Ethanol

Procedure:

  • Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in 20 mL of hot ethanol.

  • Add 2-(4-methoxyphenyl)ethan-1-amine (1.2 mmol) to the solution.

  • Reflux the mixture for 6 hours, during which a white precipitate should form.

  • Filter the precipitate, recrystallize it with ethanol, and dry it under a vacuum to obtain the final product.[7]

Quantitative Anti-inflammatory Activity

The synthesized chromene derivatives have been evaluated for their anti-inflammatory effects using various in vitro and in vivo models. The data presented below summarizes the inhibitory activity of selected compounds against key inflammatory markers.

Compound IDDerivative ClassAssayTargetIC50 (µM)In Vivo Model% InhibitionReference
5g 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylateIn vitroTNF-α1.108 ± 0.002--[2]
5i 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylateIn vitroTNF-α0.423 ± 0.022LPS-induced miceSignificant reduction in TNF-α and IL-6[2]
5k 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylateIn vitroTNF-α0.047 ± 0.001--[2]
5l 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylateIn vitroTNF-α0.070 ± 0.002--[2]
8f 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylateIn vitroTNF-α0.142 ± 0.001--[2]
Prednisolone StandardIn vitroTNF-α0.033 ± 0.002--[2]
1b Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylateIn vivoCarrageenan-induced paw edema-RatDose-dependent[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

A major mechanism of action for these compounds is the inhibition of the production of pro-inflammatory cytokines, particularly TNF-α and IL-6.[2] TNF-α is a critical mediator of inflammation, and its overproduction is implicated in numerous inflammatory diseases.[8] By suppressing TNF-α levels, these chromene derivatives can effectively dampen the inflammatory cascade.

G Inhibition of Pro-inflammatory Cytokine Production LPS LPS PBMC Human PBMC LPS->PBMC stimulates Chromene Chromene Derivative Chromene->PBMC inhibits TNFa_Production TNF-α Production PBMC->TNFa_Production IL6_Production IL-6 Production PBMC->IL6_Production Inflammation Inflammation TNFa_Production->Inflammation IL6_Production->Inflammation

Caption: Inhibition of LPS-induced cytokine production by chromene derivatives.

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the expression of genes involved in inflammation. Some chromene derivatives have been shown to inhibit NF-κB mediated transcription, which in turn reduces the expression of pro-inflammatory genes, including those for TNF-α and other cytokines.[3][8]

G Modulation of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Chromene Chromene Derivative Chromene->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Proinflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.

Experimental Workflows

The synthesis of anti-inflammatory agents from this compound and its precursors can be visualized through the following workflows.

G Workflow for Knoevenagel Condensation Start Start Reactants Mix o-Vanillin, Diethyl Malonate, Piperidine Acetate, Lithium Sulfate Start->Reactants Ultrasonication Ultrasonication (50°C, 15 min) Reactants->Ultrasonication TLC_Monitor Monitor by TLC Ultrasonication->TLC_Monitor Extraction Aqueous Workup & EtOAc Extraction TLC_Monitor->Extraction Reaction Complete Drying Dry Organic Phase (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Crystallization Evaporation->Purification Product Ethyl 8-methoxy-2-oxo-2H- chromene-3-carboxylate Purification->Product G Workflow for Amide Formation Start Start Reactants Dissolve Ethyl 2-oxo-2H-chromene-3-carboxylate in hot Ethanol Start->Reactants Addition Add 2-(4-Methoxyphenyl)ethan-1-amine Reactants->Addition Reflux Reflux for 6 hours Addition->Reflux Precipitation Precipitate Forms Reflux->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product N-(4-Methoxyphenethyl)-2-oxo-2H- chromene-3-carboxamide Drying->Product

References

Application of Ethyl 2H-Chromene-3-Carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds of significant medicinal interest. Ethyl 2H-chromene-3-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities. Its unique structural features allow for modifications at various positions, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound.

Table 1: Anticancer Activity of 2H-Chromene Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 2-Amino-4H-benzo[h]chromeneVarious0.7 - 3.0 µg/mL[1]
2 2-(Trifluoromethyl)-2H-chromene-3-carboxylateVarious< 20[1]
3 Flavanone-incorporated chromeneHCT-116, HepG-2, A-549, MCF-71.08 - 2.42 µg/mL[1]
4 Chromene with sulfonamide moietyT47D (Breast Cancer)8.8[1]

Table 2: Antimicrobial Activity of 2H-Chromene Derivatives

Compound IDDerivative TypeMicrobial StrainMIC (mg/mL)Reference
5a 2H-Chromene-3-carboxamideBacillus cereus0.062[2]
5b 6-Bromo-2H-chromene-3-carboxylic acidBacillus cereus0.062[2]
5c N-Benzyl-6-bromo-2H-chromene-3-carboxamideBacillus cereus0.062[2]
6 Halogenated 3-nitro-2H-chromeneS. aureus, S. epidermidis (MDR strains)1 - 8 µg/mL[3]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol describes the Knoevenagel condensation for the synthesis of the parent compound.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a solution of salicylaldehyde (10 mmol) in absolute ethanol (50 mL), add diethyl malonate (12 mmol) and a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (25 mL).

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate.

Protocol 2: Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene derivatives.[4][5][6][7]

Materials:

  • Substituted aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • A phenol derivative (e.g., resorcinol, α/β-naphthol, or dimedone)

  • Pyridine-2-carboxylic acid (P2CA) or another suitable catalyst (e.g., sodium carbonate)

  • Ethanol-water (1:1) mixture

Procedure:

  • In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), and the phenol derivative (1 mmol) in an ethanol-water (1:1) solvent mixture (10 mL).

  • Add the catalyst (e.g., 15 mol% P2CA) to the mixture.

  • Reflux the reaction mixture for the time required as monitored by TLC (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired 2-amino-4H-chromene-3-carbonitrile derivative.

Protocol 3: Synthesis of 2-Oxo-N'-aryl-2H-chromene-3-carbohydrazide Derivatives

This protocol describes the synthesis of carbohydrazide derivatives from ethyl 2-oxo-2H-chromene-3-carboxylate.[8][9][10]

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate

  • Hydrazine hydrate

  • Substituted aromatic aldehyde

  • Ethanol (absolute)

  • Piperidine

Procedure:

  • Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide: Reflux a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate (10 mmol) and hydrazine hydrate (20 mmol) in absolute ethanol (50 mL) for 5-6 hours. After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, dry, and recrystallize from ethanol.

  • Synthesis of Schiff Bases: Condense the resulting carbohydrazide (1 mmol) with a substituted aromatic aldehyde (1 mmol) in refluxing ethanol (25 mL) with a catalytic amount of piperidine (0.3 mL) for 1 hour.

  • The precipitate formed is filtered off, washed with ethanol, dried, and recrystallized to yield the final N'-arylidene-2-oxo-2H-chromene-3-carbohydrazide derivative.

Biological Assay Protocols

Protocol 4: In Vitro Anticancer Activity - MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of compounds against cancer cell lines.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 5: In Vitro Antimicrobial Activity - Agar Well Diffusion Method

This protocol describes a common method for evaluating the antimicrobial activity of compounds.[16][17][18][19][20]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

Many 2H-chromene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. While the exact pathways can vary depending on the specific derivative and cell type, a generalized pathway is illustrated below.

anticancer_pathway 2H-Chromene Derivative 2H-Chromene Derivative Cellular Uptake Cellular Uptake 2H-Chromene Derivative->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK TLR4->MAPK Activates NF-kB NF-kB TLR4->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines Upregulates NF-kB->Pro-inflammatory Cytokines Upregulates 2H-Chromene Derivative 2H-Chromene Derivative 2H-Chromene Derivative->TLR4 Inhibits 2H-Chromene Derivative->MAPK Inhibits 2H-Chromene Derivative->NF-kB Inhibits antimicrobial_workflow 2H-Chromene Derivative 2H-Chromene Derivative Bacterial Cell Entry Bacterial Cell Entry 2H-Chromene Derivative->Bacterial Cell Entry Enzyme Binding Binding to Essential Enzymes (e.g., DNA Gyrase) Bacterial Cell Entry->Enzyme Binding Inhibition Inhibition Enzyme Binding->Inhibition Leads to Bacterial Cell Death Bacterial Cell Death Inhibition->Bacterial Cell Death Results in

References

Application Notes and Protocols: Ethyl 2H-Chromene-3-Carboxylate as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, is a highly versatile and valuable building block in synthetic and medicinal chemistry. Its reactive ester functional group and the inherent biological significance of the coumarin scaffold make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1] These application notes provide an overview of the synthetic utility of ethyl 2-oxo-2H-chromene-3-carboxylate and detailed protocols for the preparation of key intermediates and novel compound classes.

Synthetic Applications

Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a key precursor for the synthesis of various heterocyclic systems through modifications at the ester group and reactions involving the coumarin ring. Key applications include the formation of hydrazides, amides, and their subsequent conversion into more complex molecules like thiazolidinones and pyrazoles.

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The parent building block is commonly synthesized via the Knoevenagel condensation of a salicylaldehyde derivative with diethyl malonate, often catalyzed by a weak base like piperidine.[2][3]

G cluster_start Starting Materials Salicylaldehyde Substituted Salicylaldehyde Reaction Knoevenagel Condensation Salicylaldehyde->Reaction DiethylMalonate Diethyl Malonate DiethylMalonate->Reaction Piperidine Piperidine (catalyst) Piperidine->Reaction Product Ethyl 2-oxo-2H-chromene-3-carboxylate Reaction->Product

Caption: Knoevenagel condensation for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate.

I. Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide and Derivatives

A primary application of ethyl 2-oxo-2H-chromene-3-carboxylate is its conversion to 2-oxo-2H-chromene-3-carbohydrazide via reaction with hydrazine hydrate. This hydrazide is a crucial intermediate for synthesizing various bioactive molecules, including Schiff bases and N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.[4][5][6]

It is important to note that the reaction with hydrazine hydrate can be complex. While many reports describe the formation of the desired hydrazide, some studies have shown that under certain conditions, particularly with an excess of hydrazine hydrate, ring-opening of the coumarin can occur, leading to the formation of salicylaldehyde azine and malono-hydrazide.[4][5] Careful control of reaction conditions is therefore essential.

Synthetic Workflow to N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides

G Start Ethyl 2-oxo-2H-chromene-3-carboxylate Step1 Hydrazinolysis Start->Step1 Hydrazine Hydrazine Hydrate in Ethanol Hydrazine->Step1 Intermediate 2-Oxo-2H-chromene-3-carbohydrazide Step1->Intermediate Step2 Condensation Intermediate->Step2 Aldehyde Aromatic Aldehyde Aldehyde->Step2 Product N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide Step2->Product

Caption: Synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.

Experimental Protocol: Synthesis of N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide

Step 1: Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide

  • To a solution of ethyl 2-oxo-2H-chromene-3-carboxylate (2.18 g, 10 mmol) in absolute methanol (50 mL), add hydrazine hydrate (1.0 mL, 20 mmol).

  • Reflux the mixture on a water bath for 5-6 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the separated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-oxo-2H-chromene-3-carbohydrazide.

Step 2: Synthesis of N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide

  • A mixture of 2-oxo-2H-chromene-3-carbohydrazide (2.04 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (30 mL) is heated under reflux for 4 hours.

  • The solid product that forms upon cooling is collected by filtration.

  • The crude product is washed with ethanol and dried to yield the target compound.[5]

CompoundYieldMelting Point (°C)
N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide90%265–267
N'-(Benzo[d][4]dioxol-5-ylmethylene)-2-oxo-2H-chromene-3-carbohydrazide77%286–288
N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide88%298–300

Table 1: Yields and melting points for selected N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.[5][7]

II. Synthesis of Coumarin-Thiazolidinone Derivatives

The carbohydrazide intermediate can be further elaborated to synthesize thiazolidinone-containing coumarins, a class of compounds with reported antibacterial and analgesic activities. This involves the formation of a Schiff base by condensation with an aromatic aldehyde, followed by cyclization with mercaptoacetic acid.

Synthetic Pathway to Thiazolidinones

G Start 2-Oxo-2H-chromene-3-carbohydrazide Step1 Schiff Base Formation Start->Step1 Aldehyde Aromatic Aldehyde Aldehyde->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Mercaptoacetic Mercaptoacetic Acid Mercaptoacetic->Step2 Product 2-Oxo-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)- 2H-chromene-3-carboxamide Step2->Product

Caption: Synthesis of coumarin-thiazolidinone derivatives.

Experimental Protocol: Synthesis of 2-Oxo-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide

Step 1: Synthesis of Schiff Base

  • Dissolve 2-oxo-2H-chromene-3-carbohydrazide (2.04 g, 10 mmol) in methanol.

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture. The solid product is filtered, washed with cold methanol, and dried.

Step 2: Synthesis of Thiazolidinone

  • To a solution of the Schiff base (10 mmol) in dry dioxane, add mercaptoacetic acid (0.92 g, 10 mmol).

  • Add a pinch of anhydrous zinc chloride and reflux the mixture for 8 hours.

  • Pour the cooled reaction mixture into ice-cold water.

  • The separated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent.

III. Synthesis of Coumarin-3-Carboxamides

Direct reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with amines provides a straightforward route to coumarin-3-carboxamides. These compounds have been investigated for various biological activities, including as potential anticancer agents.[8][9]

Experimental Protocol: Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Add 2-(4-methoxyphenyl)ethan-1-amine (1.2 mmol) to a solution of ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in hot ethanol (20 mL).

  • Reflux the mixture for 6 hours, during which a precipitate will form.

  • Filter the precipitate, recrystallize with ethanol, and dry under vacuum to obtain the target carboxamide.[8]

CompoundYieldMelting Point (°C)
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide94%168–169

Table 2: Yield and melting point for a representative coumarin-3-carboxamide.[8]

Biological Activity and Potential Applications

Derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated a wide spectrum of biological activities, highlighting their potential in drug discovery.

  • Antimicrobial Activity: Thiazolidinone derivatives have been screened for their antibacterial properties.

  • Anticancer Activity: Certain coumarin-3-carboxamide derivatives have shown potent activity against cancer cell lines, such as HepG2 and HeLa.[9]

  • Antioxidant Activity: Some synthesized iminocoumarin derivatives have been investigated for their potential to mitigate oxidative stress.[1]

The diverse biological profiles of these compounds suggest that the coumarin-3-carboxylate scaffold is a privileged structure in medicinal chemistry. Further derivatization could lead to the discovery of novel therapeutic agents.

Potential Mechanism of Action: Modulation of Cellular Signaling

While the precise mechanisms of action for many coumarin derivatives are still under investigation, they are known to interact with various cellular targets. For instance, their anti-inflammatory and anticancer effects may be attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK or NF-κB pathways.

G Extracellular Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Extracellular->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Gene_Expression->Cellular_Response Coumarin Coumarin Derivative Coumarin->Kinase_Cascade Inhibition

Caption: Generalized signaling pathway potentially modulated by coumarin derivatives.

Conclusion

Ethyl 2-oxo-2H-chromene-3-carboxylate is a readily accessible and highly adaptable building block for the synthesis of a multitude of heterocyclic compounds. The protocols outlined herein provide a foundation for researchers to explore the synthesis of novel coumarin derivatives for applications in drug discovery and materials science. The demonstrated biological activities of its derivatives underscore the continued importance of the coumarin scaffold in the development of new therapeutic agents.

References

Application Notes and Protocols: Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between ethyl 2-oxo-2H-chromene-3-carboxylate (also known as ethyl coumarin-3-carboxylate) and hydrazine hydrate is a pivotal transformation in synthetic organic chemistry, leading to a variety of heterocyclic compounds with significant pharmacological potential. Coumarin derivatives are known for a wide array of biological activities, including anticoagulant, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The incorporation of a hydrazine or a subsequent pyrazole moiety can further enhance or modify these biological effects, making the resulting products attractive candidates for drug discovery and development programs.[3][4][5]

Historically, the reaction was presumed to yield 2-oxo-2H-chromene-3-carbohydrazide. However, research has revealed a more complex reaction landscape, with the potential for ring-opening of the pyran-2-one ring under nucleophilic attack by hydrazine.[1][6] This can lead to the formation of salicylaldehyde azine and malonohydrazide as significant byproducts, a critical consideration for researchers aiming to synthesize the target carbohydrazide.[1][6][7] This document provides detailed protocols and application notes for navigating this reaction, summarizing key quantitative data and outlining the potential synthetic pathways.

Reaction Pathways and Products

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can proceed through several pathways, primarily influenced by reaction conditions such as temperature, solvent, and stoichiometry. The expected and observed products are outlined below.

Reaction_Pathways cluster_products Potential Products ethyl_2_oxo_2H_chromene_3_carboxylate Ethyl 2-oxo-2H-chromene-3-carboxylate carbohydrazide 2-Oxo-2H-chromene-3-carbohydrazide ethyl_2_oxo_2H_chromene_3_carboxylate->carbohydrazide Direct Nucleophilic Acyl Substitution salicylaldehyde_azine Salicylaldehyde Azine ethyl_2_oxo_2H_chromene_3_carboxylate->salicylaldehyde_azine Ring Opening malonohydrazide Malonohydrazide ethyl_2_oxo_2H_chromene_3_carboxylate->malonohydrazide Ring Opening hydrazine_hydrate Hydrazine Hydrate

Quantitative Data Summary

The following table summarizes the quantitative data reported for the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate under reflux in ethanol. It is important to note that yields can vary based on the precise reaction conditions and purification methods.

ProductMolar Ratio (Ester:Hydrazine)Reaction Time (h)Yield (%)Reference
Salicylaldehyde Azine1:1131.5[1]
Salicylaldehyde Azine1:2142.4[1]
Salicylaldehyde Azine1:2.5248[1]
Malonohydrazide1:2.52Not explicitly quantified, but identified as a main product[1][6]

Experimental Protocols

This section provides a detailed experimental protocol for the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.

Synthesis of Salicylaldehyde Azine and Malonohydrazide

This protocol is adapted from studies that have identified salicylaldehyde azine and malonohydrazide as the primary products.[1][6]

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (2.18 g, 10 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (1.3 g, 25 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • During the reaction, a precipitate of salicylaldehyde azine will form.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with cold ethanol.

  • Dry the solid to obtain salicylaldehyde azine. The product can be recrystallized from ethanol to yield yellow crystals.[1]

  • The filtrate contains malonohydrazide, which can be isolated by evaporation of the solvent.[1][6]

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup and Isolation dissolve Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate in absolute ethanol add_hydrazine Add hydrazine hydrate dissolve->add_hydrazine reflux Reflux for 2 hours add_hydrazine->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash precipitate with cold ethanol filter->wash filtrate Isolate Malonohydrazide from filtrate filter->filtrate dry Dry the solid (Salicylaldehyde Azine) wash->dry

Applications in Drug Development

The products and subsequent derivatives of this reaction are of significant interest in medicinal chemistry. The resulting carbohydrazide, when successfully synthesized, serves as a versatile precursor for a variety of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles.[3][4][5] These scaffolds are present in numerous compounds with demonstrated biological activities.

  • Antimicrobial Agents: Chromene-pyrazole hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

  • Anticancer Activity: The coumarin nucleus is a well-known pharmacophore in the design of anticancer agents. Its combination with other heterocyclic moieties can lead to compounds with enhanced cytotoxic effects against various cancer cell lines.[2]

  • Enzyme Inhibition: Derivatives of this reaction have been investigated as inhibitors of various enzymes, including monoamine oxidase and α-glucosidase, suggesting potential applications in neurological and metabolic disorders.[4]

Conclusion

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate is a nuanced transformation that requires careful consideration of reaction conditions to achieve the desired product. While the formation of ring-opened byproducts like salicylaldehyde azine and malonohydrazide is a significant possibility, the synthesis of the corresponding carbohydrazide remains a valuable route to a diverse range of biologically active heterocyclic compounds. The protocols and data presented herein provide a foundational understanding for researchers to explore this chemistry further in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Coumarin-3-Carboxamide Derivatives from Ethyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The coumarin-3-carboxamide scaffold, in particular, is a key pharmacophore found in various biologically active molecules and is a focal point in medicinal chemistry for the development of new therapeutic agents.[1][5]

This document provides detailed protocols for the synthesis of coumarin-3-carboxamide derivatives, with a primary focus on the direct amidation of ethyl 2-oxo-2H-chromene-3-carboxylate. An alternative two-step method involving hydrolysis to the corresponding carboxylic acid followed by amidation is also presented. Additionally, data on the biological activities of some synthesized derivatives are summarized.

I. Synthesis of the Starting Material: Ethyl 2-oxo-2H-chromene-3-carboxylate

The precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, is typically synthesized via the Knoevenagel condensation of a substituted salicylaldehyde with diethyl malonate.[6][7]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from procedures described in the literature.[8][9][10]

  • Reaction Setup: To a solution of salicylaldehyde (1 eq.) in a suitable solvent (e.g., toluene or ethanol), add diethyl malonate (1.1-1.5 eq.).[8][9]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.5 ml for a 5 g scale reaction) or pyridine.[8][10]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-70°C if using a water bath, or the reflux temperature of the solvent) for 1 to 12 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated HCl (e.g., 25 ml).[10]

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford pure ethyl 2-oxo-2H-chromene-3-carboxylate.[9][10]

Data Presentation: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
Starting MaterialCatalyst/SolventTime (h)Yield (%)Reference
1-Hydroxynaphthalene-2,4-dicarbaldehydePyridine1255[8]
SalicylaldehydePiperidine/Toluene184[9]
SalicylaldehydePiperidine/Pyridine645[10]

II. Synthesis of Coumarin-3-Carboxamide Derivatives

Primary Protocol: Direct Amidation of Ethyl 2-oxo-2H-chromene-3-carboxylate

This method involves the direct reaction of the ethyl ester with a primary or secondary amine, typically under reflux conditions.

Experimental Protocol

This protocol is based on the synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.[9]

  • Reaction Setup: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol, 218 mg) in hot ethanol (20 mL).

  • Amine Addition: Add the desired amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine) (1.2 mmol) to the solution.

  • Reaction Conditions: Stir the mixture under reflux for approximately 6 hours. The formation of a precipitate may be observed.

  • Isolation and Purification: After the reaction is complete, cool the mixture. Filter the precipitate, recrystallize it from ethanol, and dry it under a vacuum to obtain the pure coumarin-3-carboxamide derivative.

Data Presentation: Synthesis of a Coumarin-3-Carboxamide Derivative
Ester Starting MaterialAmineSolventTime (h)Yield (%)Reference
Ethyl 2-oxo-2H-chromene-3-carboxylate2-(4-Methoxyphenyl)ethan-1-amineEthanol694[9]
Alternative Protocol: Two-Step Synthesis via Coumarin-3-Carboxylic Acid

An alternative and widely used method involves the initial hydrolysis of the ethyl ester to coumarin-3-carboxylic acid, followed by an amidation reaction with the desired amine using a coupling agent.

Experimental Protocol: Hydrolysis and Amidation

This protocol is adapted from Faulgues et al. and involves modern coupling agents.[2]

Step 1: Hydrolysis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • Dissolve the ethyl ester in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a base (e.g., NaOH or KOH) and stir at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the coumarin-3-carboxylic acid.

  • Filter, wash with water, and dry the product.

Step 2: Amidation of Coumarin-3-Carboxylic Acid

  • Reaction Setup: Dissolve coumarin-3-carboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

  • Reagent Addition: Add the desired amine (1-1.2 eq.), a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.1 eq.), and a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2-3 eq.).[2]

  • Reaction Conditions: Stir the mixture at room temperature for several hours (typically 4-24 h) until completion.

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.[1]

III. Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows.

Synthetic Workflow cluster_0 Synthesis of Starting Material cluster_1 Primary Protocol: Direct Amidation Salicylaldehyde Salicylaldehyde Ester Ethyl 2-oxo-2H- chromene-3-carboxylate Salicylaldehyde->Ester Knoevenagel Condensation (Piperidine, Reflux) Malonate Diethyl Malonate Malonate->Ester Knoevenagel Condensation (Piperidine, Reflux) Ester_ref Ethyl 2-oxo-2H- chromene-3-carboxylate Amine R1R2NH Carboxamide Coumarin-3-Carboxamide Amine->Carboxamide Amidation (Ethanol, Reflux) Ester_ref->Carboxamide Amidation (Ethanol, Reflux)

Caption: Primary synthetic route to coumarin-3-carboxamides.

Alternative Synthetic Workflow Ester Ethyl 2-oxo-2H- chromene-3-carboxylate Acid Coumarin-3-Carboxylic Acid Ester->Acid Hydrolysis (NaOH/EtOH) Carboxamide Coumarin-3-Carboxamide Acid->Carboxamide Amidation (HATU, Et3N) Amine R1R2NH Amine->Carboxamide Amidation (HATU, Et3N)

Caption: Alternative two-step synthesis via the carboxylic acid.

IV. Applications and Biological Activity

Coumarin-3-carboxamide derivatives have been evaluated for various biological activities. The data below summarizes the antimicrobial and anticancer potential of selected compounds from the literature.

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The lower the MIC value, the more potent the compound.

Compound IDSubstituent (Amine)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs S. epidermidisMIC (µg/mL) vs C. tropicalisReference
3b 4-chlorophenyl>1250312.5>1250[1]
3c 4-bromophenyl625312.5>1250[1]
3f 4-nitrophenyl312.5625625[1]
3i 2-aminobenzimidazole>1250>1250312.5[1]
13 (Carboxylic Acid)6432>128[2]
14a-g (Aryl amides)>128>128>128[2]

Note: In one study, the free carboxylic acid at the C3 position was found to be essential for antibacterial activity, with its corresponding carboxamide derivatives showing no activity.[2]

Data Presentation: Anticancer Activity

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstituent (Amine)IC50 (µM) vs HeLaIC50 (µM) vs HepG2Reference
14b 4-fluorobenzamide0.754.85[2]
14e 2,5-difluorobenzamide0.392.62[2]
Doxorubicin (Positive Control)0.451.33[2]

Note: The study indicated that 4-fluoro (14b) and 2,5-difluoro (14e) benzamide derivatives were the most potent against the tested cancer cell lines, with activity comparable to the standard drug doxorubicin.[2]

V. Conclusion

The synthesis of coumarin-3-carboxamides from ethyl 2-oxo-2H-chromene-3-carboxylate is a straightforward and efficient process. Direct amidation in a protic solvent like ethanol provides a high-yielding, one-step route to the desired products. For amines that may not react efficiently under these conditions, a two-step approach involving hydrolysis to the carboxylic acid followed by peptide coupling offers a versatile alternative. The resulting carboxamide derivatives have shown significant potential in drug discovery, particularly as anticancer agents, warranting further investigation and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Ethyl 2-Oxo-2H-Chromene-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Knoevenagel condensation for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate via Knoevenagel condensation.

Frequently Asked Questions:

  • Q1: My reaction yield is consistently low. What are the potential causes?

    • A1: Low yields can stem from several factors. Inefficient catalysis is a primary suspect. The choice of base, its concentration, and the presence of co-catalysts can significantly impact the reaction rate and equilibrium.[1][2] Additionally, improper reaction temperature or time may lead to incomplete conversion. The presence of water in the reaction mixture can also be detrimental, potentially leading to unwanted side reactions.[3] Finally, ensure the purity of your starting materials, salicylaldehyde and diethyl malonate, as impurities can inhibit the reaction.

  • Q2: I am observing the formation of side products. How can I minimize them?

    • A2: Side product formation is often related to the reaction conditions. Overly harsh conditions, such as high temperatures or prolonged reaction times, can lead to decomposition or secondary reactions. The choice of catalyst is also crucial; some catalysts may promote side reactions more than others. For instance, while piperidine is a common catalyst, it can sometimes lead to the formation of colored impurities.[1] Consider using milder catalysts like L-proline or employing solvent-free conditions, which have been shown to provide high yields with fewer side products.[1][4]

  • Q3: The purification of my final product is proving difficult. Any suggestions?

    • A3: Purification challenges often arise from the presence of unreacted starting materials or closely related side products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize impurities.[2][5] For purification, recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, is a common and effective method.[5] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

  • Q4: What are some "greener" or more environmentally friendly alternatives to traditional catalysts like piperidine?

    • A4: Several eco-friendly catalytic systems have been developed. L-proline, an amino acid, has been successfully used as a catalyst in ethanol, offering good to very good yields.[4] Choline chloride in water is another green alternative that has demonstrated high yields.[1] Furthermore, solvent-free methods, sometimes coupled with microwave irradiation or ultrasound, not only reduce solvent waste but can also lead to shorter reaction times and high yields.[1][6]

Comparative Data of Catalytic Systems

The selection of an appropriate catalyst and solvent system is critical for optimizing the Knoevenagel condensation. The following table summarizes quantitative data from various reported methods for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate and related derivatives.

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2 hoursNot specified[7]
PiperidineTolueneReflux1 hour84[8]
L-proline (10 mol%)Ethanol8018 hours94[4]
Choline ChlorideWater25-30Not specified91-92[1]
MgFe2O4 nanoparticlesSolvent-free45 (Ultrasound)Not specified88-93[1]
Piperidine Acetate / LiSO4Solvent-free50 (Ultrasound)15 minutes96-97[2][5]
Phenyliododiacetate (PIDA)Ethanol35-40Not specified90-92[1]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: L-proline Catalyzed Synthesis in Ethanol [4]

  • To a solution of salicylaldehyde (1 mmol) in ethanol (5 mL), add diethyl malonate (1.05 mmol).

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at 80°C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may crystallize directly from the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Piperidine Catalyzed Synthesis in Toluene with Dean-Stark Trap [8]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylaldehyde (5 mmol), diethyl malonate (5 mmol), and toluene (70 mL).

  • Add piperidine (0.5 mL) and one drop of glacial acetic acid.

  • Heat the mixture to reflux for approximately one hour, continuously removing the water-alcohol azeotrope.

  • After cooling to room temperature, remove the toluene by simple distillation.

  • Cool the residue in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with a cold solvent (e.g., hexane), and dry to yield the product.

Protocol 3: Ultrasound-Promoted Synthesis using Piperidine Acetate and Lithium Sulfate [2][5]

  • In a round-bottom flask, place one equivalent of salicylaldehyde and 1.2 equivalents of diethyl malonate.

  • Add 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate.

  • Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.

  • Monitor the reaction by TLC using an eluent of ethyl acetate/petroleum ether (1:8).

  • After completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactant reactant process process product product analysis analysis purification purification salicylaldehyde Salicylaldehyde mixing Mixing of Reactants salicylaldehyde->mixing diethyl_malonate Diethyl Malonate diethyl_malonate->mixing catalyst Catalyst (e.g., Piperidine, L-proline) catalyst->mixing solvent Solvent (e.g., Ethanol, Toluene) solvent->mixing heating Heating/Stirring (e.g., Reflux, 80°C) mixing->heating cooling Cooling & Precipitation heating->cooling Reaction Complete tlc TLC Monitoring heating->tlc Monitor Progress filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Ethyl 2-oxo-2H- chromene-3-carboxylate drying->final_product tlc->heating

Caption: Experimental workflow for Knoevenagel condensation.

References

Technical Support Center: Purification of Ethyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-oxo-2H-chromene-3-carboxylate.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Initial Workup

Potential Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating if the protocol allows.
Product loss during workup.When pouring the reaction mixture into an ice/acid bath, ensure vigorous stirring to promote fine precipitation. Wash the precipitate with cold solvent to minimize dissolution.
Sub-optimal catalyst concentration.The ratio of piperidine and acetic acid can be critical. Ensure accurate measurement of these catalysts as specified in the protocol.

Issue 2: Oily Product Instead of a Solid Precipitate

Potential Cause Troubleshooting Step
Presence of unreacted starting materials or solvent residue.Try triturating the oil with a cold non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography.
Insufficient cooling during precipitation.Ensure the ice bath is sufficiently cold and allow adequate time for the product to solidify. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Issue 3: Product is Colored (Yellowish or Brownish) After Initial Precipitation

Potential Cause Troubleshooting Step
Impurities from starting materials or side reactions.Recrystallization from ethanol is often effective in removing colored impurities. If the color persists, column chromatography is recommended.
Degradation of the product.Avoid prolonged exposure to high heat or strong acids/bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude ethyl 2-oxo-2H-chromene-3-carboxylate?

A1: Recrystallization from ethanol is the most frequently cited and effective method for purifying the crude product, especially for removing minor impurities and achieving a crystalline solid.[1][2][3]

Q2: When should I use column chromatography for purification?

A2: Column chromatography is recommended when the crude product is an oil, significantly colored, or when TLC analysis shows the presence of multiple impurities that cannot be removed by recrystallization.[4][5][6]

Q3: What are the typical solvents for recrystallization?

A3: Ethanol is the most commonly used solvent for the recrystallization of ethyl 2-oxo-2H-chromene-3-carboxylate.[1][2][3] Methanol has also been mentioned.[7]

Q4: What is a suitable solvent system for column chromatography?

A4: A mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or n-hexane and ethyl acetate with increasing polarity are effective eluent systems for silica gel column chromatography.[4] For related compounds, dichloromethane and ethyl acetate has also been used.[6]

Q5: What is the expected melting point of pure ethyl 2-oxo-2H-chromene-3-carboxylate?

A5: The reported melting point for the pure compound is consistently in the range of 91-93 °C.[2]

Q6: What are the common impurities I might encounter?

A6: Common impurities include unreacted salicylaldehyde and diethyl malonate, as well as the piperidine catalyst used in the synthesis. Side products from reactions with other nucleophiles, if present, could also be impurities.[1][8]

Purification Protocols

Recrystallization from Ethanol
  • Dissolution: Dissolve the crude ethyl 2-oxo-2H-chromene-3-carboxylate in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., petroleum ether:ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the top of the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl 2-oxo-2H-chromene-3-carboxylate.

Quantitative Data Summary

Purification MethodSolvent/EluentYieldMelting Point (°C)Reference
Precipitation/FiltrationToluene (reaction solvent), cooled in an ice bath84%92-93[2]
RecrystallizationEthanol--[1][3]
Column ChromatographyPetroleum ether: ethyl acetate (8:2)45% (overall synthesis)91-93
Column Chromatographyn-hexane/EtOAc41% (for a related derivative)-[5]
Column ChromatographyDichloromethane:ethyl acetate (100:0 to 80:20)75% (for a related derivative)-[6]

Purification Workflow

PurificationWorkflow start Crude Product (Post-Workup) tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid is_oily Product is an oil or highly impure is_solid->is_oily No is_single_spot Relatively clean (one major spot)? is_solid->is_single_spot Yes column_chromatography Column Chromatography (Silica, Hexane/EtOAc) is_oily->column_chromatography recrystallization Recrystallization (Ethanol) is_single_spot->recrystallization Yes is_single_spot->column_chromatography No final_product Pure Ethyl 2-oxo-2H-chromene-3-carboxylate recrystallization->final_product column_chromatography->final_product

Caption: Decision workflow for selecting a purification technique.

References

Common side products in the synthesis of "ethyl 2H-chromene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of ethyl 2H-chromene-3-carboxylate, a common coumarin derivative. The typical synthesis involves a Knoevenagel condensation between salicylaldehyde and diethyl malonate, catalyzed by a weak base. This guide will help researchers, scientists, and drug development professionals identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation of salicylaldehyde with diethyl malonate, typically catalyzed by a weak base such as piperidine or pyridine.[1][2][3] This is followed by an intramolecular cyclization (lactonization) to form the chromene ring.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Suboptimal reaction conditions: The temperature, reaction time, or catalyst concentration may need optimization.

  • Formation of side products: Several side reactions can consume the starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: Ensure efficient extraction and purification methods are employed. Recrystallization is a common purification method for this compound.[4][5]

Q3: I see multiple spots on my TLC plate after the reaction. What could these be?

A3: Besides your desired product, the spots could represent unreacted starting materials (salicylaldehyde and diethyl malonate), the intermediate Knoevenagel condensation product before cyclization, or various side products.

Troubleshooting Guide: Common Side Products

This section details potential side products, their causes, and strategies for prevention and removal.

Side Product 1: Unreacted Starting Materials
  • Identification: Salicylaldehyde and diethyl malonate can be identified by comparing the reaction mixture's TLC with standards of the starting materials.

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst activity.

  • Prevention:

    • Increase the reaction time and monitor for the disappearance of starting materials by TLC.

    • Ensure the reaction temperature is appropriate for the specific protocol.

    • Use a fresh, high-quality catalyst.

  • Removal: Unreacted starting materials can typically be removed by column chromatography or recrystallization of the crude product.[4][6]

Side Product 2: Knoevenagel Condensation Intermediate (Uncyclized Diester)
  • Identification: This intermediate is the open-chain product of the condensation before the final ring-closing lactonization. It will have a different polarity compared to the final product and starting materials.

  • Cause: Incomplete cyclization, which can be caused by insufficient heating or a short reaction time. The cyclization step often requires elevated temperatures to eliminate ethanol.[7]

  • Prevention:

    • Ensure the reaction is heated for a sufficient duration after the initial condensation to promote intramolecular cyclization.

    • In some protocols, azeotropic removal of water and ethanol using a Dean-Stark apparatus can drive the reaction to completion.[8]

  • Removal: This intermediate can often be converted to the desired product by heating the crude mixture in a suitable solvent. Otherwise, it can be separated by column chromatography.

Side Product 3: Salicylaldehyde Self-Condensation Product
  • Identification: Aldehydes can undergo self-condensation (an aldol condensation) in the presence of a base. This leads to a variety of colored, often polymeric, byproducts.

  • Cause: The use of a base that is too strong can promote the self-condensation of salicylaldehyde.[2] Weak bases like piperidine or pyridine are generally used to minimize this.[2]

  • Prevention:

    • Use a weak amine base as the catalyst.

    • Maintain the recommended reaction temperature; excessive heat can favor side reactions.

    • Add the base catalyst slowly to the reaction mixture.

  • Removal: These byproducts are often colored and can be removed by recrystallization or column chromatography.

Summary of Reaction Conditions and Potential Side Products

Parameter Condition Potential Side Products if Not Optimized Recommended Action
Catalyst Weak amine base (e.g., piperidine, pyridine)Salicylaldehyde self-condensation productsUse a weak base; avoid strong bases like NaOH or KOH.
Temperature Varies by protocol (room temp. to reflux)Incomplete reaction, incomplete cyclizationOptimize temperature based on experimental procedure and TLC monitoring.
Reaction Time Varies (e.g., 1-18 hours)Incomplete reaction, unreacted starting materialsMonitor reaction progress by TLC to determine the optimal time.[9]
Solvent Often ethanol, toluene, or solvent-free-Use a solvent that allows for azeotropic removal of water/ethanol if needed.[8]

Experimental Protocols

General Synthesis of this compound

This is a representative protocol based on common literature procedures.

  • To a solution of salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).[5][8]

  • Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark apparatus can be used if toluene is the solvent to remove water and ethanol.[8]

  • Once the reaction is complete (typically indicated by the disappearance of salicylaldehyde), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[4][5]

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and a common side reaction.

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Intermediate (Uncyclized) Salicylaldehyde->Intermediate Knoevenagel Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Intermediate Knoevenagel Condensation Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway Salicylaldehyde1 Salicylaldehyde SideProduct Self-Condensation Product Salicylaldehyde1->SideProduct Aldol Condensation (Strong Base) Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->SideProduct Aldol Condensation (Strong Base)

Caption: Side reaction pathway showing the self-condensation of salicylaldehyde.

References

Technical Support Center: Synthesis of Ethyl 2-Oxo-2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and optimized protocols for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure the salicylaldehyde and diethyl malonate are of high purity. Impurities in salicylaldehyde can inhibit the reaction.

  • Catalyst Activity: The choice and handling of the catalyst are critical.

    • Base Catalysts (e.g., Piperidine): Ensure the piperidine is fresh. It can degrade over time. A catalytic amount is sufficient; excess can sometimes lead to side reactions.[1][2]

    • Solid Acid Catalysts: For methods like the Pechmann condensation, the catalyst's surface area and acidity are crucial. Ensure it is properly activated and not poisoned.[3]

    • Green Catalysts: Catalysts like choline chloride or L-proline have shown high yields (91-92%) under specific conditions.[4][5]

  • Reaction Conditions:

    • Temperature: The optimal temperature depends on the specific method. For Knoevenagel condensations using piperidine, refluxing in ethanol or toluene is common.[2][4] Overheating can lead to decomposition and byproduct formation.

    • Solvent: The choice of solvent can significantly impact yield. While ethanol is common, solvent-free conditions or using water with specific catalysts have resulted in excellent yields.[4]

    • Water Removal: In Knoevenagel condensations, water is a byproduct. Using a Dean-Stark apparatus when reacting in toluene can drive the reaction to completion and improve yield.[2]

  • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side reactions. Refluxing for 1-3 hours is typical for many protocols.[1][2][6]

Question: I am observing significant byproduct formation. How can I identify and minimize it?

Answer: Byproduct formation is a common challenge. The nature of the byproduct depends on the reaction pathway.

  • Common Byproducts: In the Knoevenagel condensation, self-condensation of salicylaldehyde or diethyl malonate can occur, especially with incorrect stoichiometry or catalyst concentration.

  • Side Reactions with Reagents: Be aware of unintended reactions. For example, if using hydrazine hydrate in subsequent steps or as a contaminant, it can react with the target compound to form salicylaldehyde azine and malonohydrazide, rather than the expected hydrazide.[6][7][8][9]

  • Minimization Strategies:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of salicylaldehyde to diethyl malonate.

    • Optimize Catalyst Loading: Use the minimum effective amount of catalyst. For instance, in one protocol, 0.5 mL of piperidine was used for a 5 mmol scale reaction.[2]

    • Purification: If byproducts are unavoidable, purification is key. Column chromatography on silica gel is a common and effective method.[10][11] A typical eluent system is a mixture of hexane and ethyl acetate.[12]

Question: My reaction seems to stall and does not go to completion. What should I investigate?

Answer: An incomplete reaction can be frustrating. Here’s a checklist:

  • Reaction Monitoring: Actively monitor the reaction's progress via TLC by spotting the starting materials and the reaction mixture over time. If the starting material spots persist unchanged, the reaction has likely stalled.

  • Catalyst Deactivation: The catalyst may have lost its activity. If using a solid catalyst, it may need regeneration. If using a base like piperidine, it may have been neutralized by acidic impurities. A small addition of fresh catalyst might restart the reaction.

  • Equilibrium: The reaction may be reversible. As mentioned, removing a byproduct like water can help drive the reaction forward.[2]

  • Temperature Control: Ensure the reaction mixture is maintained at the target temperature. A drop in temperature can significantly slow down or halt the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate?

The most widely used method is the Knoevenagel condensation of salicylaldehyde with diethyl malonate.[13] This reaction is typically catalyzed by a weak base, such as piperidine.[1][4] Another prominent method for coumarin synthesis, in general, is the Pechmann condensation , which involves the reaction of a phenol with a β-ketoester under acidic conditions.[14][15]

Q2: Which catalysts and conditions provide the highest yields?

Yields are highly dependent on the chosen method. For the Knoevenagel condensation, yields can range from 25% to over 95%.[4] High yields (91-92%) have been reported using choline chloride in water.[4] Solvent-free methods under microwave irradiation or using nanoparticle catalysts like MgFe2O4 have also demonstrated excellent yields of 88-93%.[4] A conventional method using piperidine in toluene with a Dean-Stark trap reported a yield of 84%.[2]

Q3: Are there "green" or environmentally friendly synthesis options available?

Yes, several eco-friendly methods have been developed. These include:

  • Reactions in water using a biodegradable catalyst like choline chloride.[4]

  • Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, which reduce solvent waste.[4]

  • Using L-proline as a catalyst, which is an environmentally benign amino acid.[5]

Q4: How should I purify the final product?

The crude product is typically a solid. Purification can be achieved by:

  • Filtration and Washing: After the reaction, the mixture is often cooled to induce precipitation. The solid is then filtered and washed with a solvent like cold ethanol or water to remove residual catalyst and impurities.[2][6]

  • Recrystallization: Recrystallizing the crude solid from a suitable solvent, such as ethanol or methanol, is a common technique to obtain pure crystals.[1]

  • Column Chromatography: For higher purity or to separate stubborn byproducts, flash column chromatography on silica gel is effective.[10] A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether.[11][12]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various catalytic systems and conditions for the Knoevenagel condensation to produce ethyl 2-oxo-2H-chromene-3-carboxylate and its derivatives.

CatalystSolventConditionsYield (%)Reference
PiperidineTolueneReflux, Dean-Stark, 1 hr84[2]
PiperidineEthanolRefluxNot specified[1][4]
L-ProlineNot specifiedNot specified69[5]
Choline ChlorideWaterNot specified91-92[4]
MgFe₂O₄ NanoparticlesSolvent-freeNot specified88-93[4]
Yb(OTf)₃Solvent-freeMicrowave irradiation93-98 (for acids)[4]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine Catalyst

This protocol is adapted from established literature procedures.[2]

Materials:

  • Salicylaldehyde (5 mmol, 610 mg)

  • Diethyl malonate (5 mmol, 800.8 mg)

  • Piperidine (0.5 mL)

  • Glacial Acetic Acid (1 drop)

  • Toluene (70 mL)

Procedure:

  • To a 250 mL round-bottom flask, add salicylaldehyde, diethyl malonate, piperidine, one drop of glacial acetic acid, and toluene.

  • Equip the flask with a reflux condenser and a Dean-Stark apparatus to collect the water byproduct.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for one hour. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress using TLC (e.g., 8:2 hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of salicylaldehyde), remove the toluene via simple distillation or a rotary evaporator.

  • Transfer the remaining residue to a beaker and cool in an ice bath to induce precipitation.

  • Filter the resulting solid precipitate and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol. The expected yield is approximately 84%.[2]

Protocol 2: General Pechmann Condensation

The Pechmann condensation is a standard method for coumarin synthesis, though less specific for the 3-carboxylate ester without starting from a specialized β-ketoester. It involves an acid-catalyzed reaction between a phenol and a β-ketoester.[3][14]

Materials:

  • A phenol (e.g., resorcinol)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., conc. H₂SO₄, Amberlyst resin, Zn₀.₉₂₅Ti₀.₀₇₅O NPs)[3]

Procedure:

  • Gently heat a mixture of the phenol and the β-ketoester.

  • Slowly add the acid catalyst to the mixture while stirring. An exothermic reaction may occur.

  • Maintain the temperature according to the specific catalyst used (can range from room temperature for highly activated phenols to over 100°C).[3]

  • After the reaction is complete (monitored by TLC), pour the mixture into cold water to precipitate the crude coumarin product.

  • Filter the solid, wash thoroughly with water to remove the acid, and dry.

  • Purify the product by recrystallization from a suitable solvent.

Visual Guides

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (Salicylaldehyde, Diethyl Malonate) Solvent 2. Add Solvent (e.g., Toluene) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., Piperidine) Solvent->Catalyst Heat 4. Heat to Reflux (Monitor Temperature) Catalyst->Heat Monitor 5. Monitor Progress (via TLC) Heat->Monitor SolventRemoval 6. Remove Solvent Monitor->SolventRemoval Precipitate 7. Cool to Precipitate SolventRemoval->Precipitate Filter 8. Filter & Wash Solid Precipitate->Filter Purify 9. Purify Product (Recrystallization or Chromatography) Filter->Purify Final Final Product: Ethyl 2-oxo-2H-chromene-3-carboxylate Purify->Final

Caption: General experimental workflow for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.

Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield Observed CheckReagents Check Purity of Reactants & Catalyst Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Water Removal) Start->CheckConditions CheckMonitoring Review In-Process Monitoring (TLC Data) Start->CheckMonitoring ImpureReagents Solution: Use pure reagents, fresh catalyst CheckReagents->ImpureReagents Impure SuboptimalConditions Solution: Optimize temperature, ensure adequate time, use Dean-Stark if applicable CheckConditions->SuboptimalConditions Suboptimal IncompleteReaction Problem: Reaction stalled CheckMonitoring->IncompleteReaction Stalled SideReactions Problem: Byproducts observed CheckMonitoring->SideReactions Byproducts OptimizePurification Solution: Optimize purification (Column Chromatography) SideReactions->OptimizePurification

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Stability issues and degradation of "ethyl 2H-chromene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ethyl 2H-chromene-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and degradation of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a yellow tint. What could be the cause?

A1: A yellow tint can be an indicator of degradation. Chromene derivatives can be sensitive to light and air, leading to the formation of colored impurities through oxidation or photodegradation. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis over time. What are the likely degradation pathways?

A2: this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. The 2H-chromene ring system itself may also be sensitive to ring-opening under strong acidic or basic conditions.

  • Oxidation: The compound can oxidize in the presence of air, particularly when exposed to light or elevated temperatures.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, leading to a variety of byproducts.[1]

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: To minimize degradation, store the compound under the following conditions:

  • Temperature: Cool (2-8 °C) or cold (-20 °C) for long-term storage.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can contribute to hydrolysis.

Q4: Can I use common solvents with this compound? Are there any incompatibilities?

A4: While generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, it is crucial to use anhydrous solvents whenever possible to minimize hydrolysis. Avoid prolonged exposure to protic solvents, especially at elevated temperatures. Be cautious with strongly acidic or basic media, as these can catalyze degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Symptom Possible Cause Suggested Solution
Unexpected peaks in HPLC/GC-MS Sample degradationPrepare fresh solutions for analysis. Ensure proper storage of stock solutions (cool, dark, inert atmosphere).
ContaminationUse high-purity solvents and clean glassware. Run a blank to check for solvent impurities.
Low yield in a reaction Reagent degradationUse freshly opened or properly stored this compound.
Unstable reaction conditionsControl the reaction temperature and protect it from light if necessary.
Inconsistent analytical results Instability in solutionAnalyze samples immediately after preparation. If not possible, store prepared samples at low temperatures and protected from light for a short period.
Photodegradation during analysisUse a UV-protectant autosampler vial or minimize the exposure of the sample to light before injection.
Color change of the solid material Oxidation or photodegradationDiscard the material if significant color change is observed. For future use, ensure proper storage conditions.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide representative data based on forced degradation studies of similar chromene derivatives. These tables illustrate the expected stability profile under various stress conditions.

Table 1: Representative Hydrolytic Stability Data

Condition Time (hours) Degradation (%) Major Degradant
0.1 M HCl (60 °C)24~15%2H-Chromene-3-carboxylic acid
0.1 M NaOH (60 °C)24~25%2H-Chromene-3-carboxylic acid and ring-opened products
pH 7 Buffer (60 °C)24< 5%-

Table 2: Representative Photostability Data

Condition Time (hours) Degradation (%) Observations
UV Light (254 nm)12~30%Formation of multiple degradation products, slight yellowing of the solution.
Visible Light72~10%Minor degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][3][4]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method. LC-MS can be used for the identification of degradation products.[5]

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

G Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC q1 Is the peak present in the blank run? start->q1 a1_yes Peak is from solvent or mobile phase impurity q1->a1_yes Yes q2 Was the sample freshly prepared? q1->q2 No a2_no Sample degradation likely. Prepare fresh sample and re-inject. q2->a2_no No q3 Are the storage conditions appropriate? q2->q3 Yes a3_no Improve storage: cool, dark, inert atmosphere. Re-evaluate after proper storage. q3->a3_no No a3_yes Potential contamination from other sources or inherent instability. Consider forced degradation study. q3->a3_yes Yes

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C, solid) stress->thermal photo Photolytic (UV light) stress->photo analysis Analyze by Stability-Indicating Method (HPLC/LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Coumarin-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of coumarin-3-carboxylate esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of coumarin-3-carboxylate esters.

Q1: My purified product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

A1: Multiple spots on a TLC plate after initial purification indicate the presence of impurities. Common culprits include unreacted starting materials (salicylaldehyde and diethyl malonate), side products from the Knoevenagel condensation, or partially hydrolyzed product.

  • Unreacted Starting Materials: Salicylaldehyde and diethyl malonate are generally more polar than the desired ester and can often be removed by column chromatography with a gradient elution.

  • Side Products: The Knoevenagel condensation can sometimes yield side products. Careful optimization of the reaction conditions can minimize their formation. For purification, a meticulously performed column chromatography is usually effective.

  • Hydrolysis Product: The ester can hydrolyze back to the coumarin-3-carboxylic acid, which is significantly more polar. An acid/base wash can be employed to remove this acidic impurity.[1]

Troubleshooting Flowchart for Impurity Removal

start Multiple Spots on TLC wash Perform Acid/Base Wash start->wash Polar spot at baseline? column Column Chromatography (Silica Gel) start->column Non-polar impurities wash->column Impurities remain recrystal Recrystallization column->recrystal Minor impurities remain hplc Preparative HPLC column->hplc Co-eluting impurities pure Pure Product recrystal->pure hplc->pure prep Prepare Silica Slurry pack Pack Column prep->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

References

Catalyst Selection for Efficient Knoevenagel Condensation of Salicylaldehyde: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalyst selection in the Knoevenagel condensation of salicylaldehyde. This resource aims to address specific experimental challenges and facilitate the optimization of this crucial reaction for the synthesis of coumarins and other valuable derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the Knoevenagel condensation of salicylaldehyde?

A1: A variety of catalysts can be employed, generally categorized as basic, acidic, organocatalysts, and heterogeneous catalysts. Basic catalysts like piperidine and morpholine are traditional choices.[1][2] Organocatalysts such as L-proline have gained popularity due to their efficiency and milder reaction conditions.[3][4][5] Heterogeneous catalysts, including KF/Al2O3 and functionalized mesoporous silica (MCM-41), offer advantages in terms of reusability and simplified work-up procedures.[6][7] Acidic catalysts like CeCl3·7H2O are also utilized.[2]

Q2: How does the choice of active methylene compound affect the reaction?

A2: The reactivity of the active methylene compound is crucial. Compounds with two strong electron-withdrawing groups, such as diethyl malonate, ethyl acetoacetate, and malononitrile, are commonly used as they readily form a stabilized enolate for the nucleophilic attack on the salicylaldehyde.[1][8] The choice of the active methylene compound will determine the substituent at the 3-position of the resulting coumarin derivative. For instance, diethyl malonate leads to a coumarin-3-carboxylate, while ethyl acetoacetate yields a 3-acetylcoumarin.[1][9]

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted organic synthesis (MAOS) offers significant benefits for the Knoevenagel condensation of salicylaldehyde, including dramatically reduced reaction times (often from hours to minutes), higher yields, and often milder, solvent-free conditions.[10][11][12]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free conditions are often employed, particularly in microwave-assisted procedures using catalysts like piperidine or porous calcium hydroxyapatite.[10][11][12] This approach aligns with the principles of green chemistry by reducing solvent waste.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates and conditions. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions. 3. Presence of Water: Water is a byproduct of the condensation and its accumulation can inhibit the reaction.[13] 4. Improper Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield.1. Catalyst Screening: Refer to the catalyst comparison table below and consider trying a different catalyst (e.g., L-proline, KF/Al2O3). 2. Temperature Optimization: Gradually increase or decrease the reaction temperature to find the optimal range. For instance, L-proline catalyzed reactions with diethyl malonate show high yields at 80°C.[3][5] 3. Water Removal: If conducting the reaction in a conventional solvent, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add molecular sieves to the reaction mixture.[13] 4. Vary Catalyst Loading: Optimize the molar percentage of the catalyst. For L-proline, yields can vary significantly with concentration, with 10 mol% often being effective.[3][4]
Formation of Side Products/Impurities 1. Self-condensation of Salicylaldehyde: Can occur in the presence of a strong base.[8] 2. Michael Addition: The product can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. 3. Unreacted Starting Materials: Incomplete reaction can lead to the presence of salicylaldehyde and the active methylene compound in the final product.1. Use a Weaker Base: If using a strong base, consider switching to a milder catalyst like L-proline or a heterogeneous catalyst. 2. Control Stoichiometry: Use a slight excess of the active methylene compound to favor the desired reaction. Monitor the reaction closely using TLC to stop it upon completion. 3. Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by adjusting the time and temperature. Purify the product using recrystallization or column chromatography.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Contamination with Catalyst: Homogeneous catalysts can be difficult to remove completely.1. Purification Technique: If recrystallization is not effective, consider column chromatography for purification. 2. Use a Heterogeneous Catalyst: Employing a solid catalyst like KF/Al2O3 or MCM-41 allows for easy removal by filtration.[6][7]

Data Presentation: Catalyst Performance in Knoevenagel Condensation of Salicylaldehyde

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Piperidine Ethyl acetoacetateEthanol78-85[14]
Piperidine Ethyl cyanoacetateNone (Microwave)-1-10 minHigh[10][11]
L-Proline Diethyl malonateEthanol8018 h94[3][5]
L-Proline Ethyl acetoacetate[emim]BF4Room Temp.-95[4]
KF/Al2O3 Malononitrile-Room Temp.-High[6]
MCM-41 (amine-functionalized) Benzaldehyde & Malonic Ester-Room Temp.-up to 95[15]
Porous Calcium Hydroxyapatite Malononitrile/Ethyl cyanoacetateNone (Microwave)-ShortHigh[12]
Amino acids (e.g., glycine) Malonic acidNone---[16]

Experimental Protocols

Protocol 1: L-Proline-Catalyzed Synthesis of Coumarin-3-Carboxylic Ester[3][5]
  • Materials: Salicylaldehyde, diethyl malonate, L-proline, ethanol.

  • Procedure:

    • In a reaction vial, combine salicylaldehyde (1.0 eq), diethyl malonate (1.05 eq), and L-proline (10 mol%).

    • Add ethanol as the solvent.

    • Seal the vial and stir the mixture at 80°C for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, coumarin-3-carboxylic ester, often crystallizes directly from the reaction mixture.

    • Filter the solid product and wash with cold ethanol to obtain the pure compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 3-Substituted Coumarins using Piperidine[10][11]
  • Materials: Salicylaldehyde, active methylene compound (e.g., ethyl cyanoacetate), piperidine.

  • Procedure:

    • In an open microwave-safe vessel, mix salicylaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine.

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture for 1-10 minutes.

    • After irradiation, allow the reaction mixture to cool to room temperature. The crude product often solidifies.

    • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Mix Salicylaldehyde, Active Methylene Compound, and Catalyst reaction Heat / Microwave Irradiation reactants->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter (if heterogeneous catalyst) cooling->filtration extraction Solvent Extraction (if needed) filtration->extraction purification Recrystallization / Chromatography extraction->purification product Pure Coumarin Derivative purification->product

Caption: General experimental workflow for the Knoevenagel condensation of salicylaldehyde.

Troubleshooting_Logic start Low Yield or Side Products catalyst Is the catalyst optimal? start->catalyst temp Is the temperature optimized? catalyst->temp Yes change_catalyst Screen different catalysts (e.g., L-proline, heterogeneous) catalyst->change_catalyst No water Is water being removed? temp->water Yes optimize_temp Adjust temperature temp->optimize_temp No concentration Is catalyst concentration correct? water->concentration Yes remove_water Use Dean-Stark or molecular sieves water->remove_water No vary_conc Vary catalyst loading concentration->vary_conc No success Improved Yield concentration->success Yes change_catalyst->temp optimize_temp->water remove_water->concentration vary_conc->success

Caption: Troubleshooting workflow for optimizing the Knoevenagel condensation.

Catalytic_Cycle catalyst Catalyst (Base) enolate Enolate (AM⁻) catalyst->enolate + H⁺ am Active Methylene Compound (AM-H) am->enolate - H⁺ intermediate Adduct enolate->intermediate + Salicylaldehyde sal Salicylaldehyde sal->intermediate product α,β-Unsaturated Product + H₂O intermediate->product - H₂O

Caption: Simplified catalytic cycle for the base-catalyzed Knoevenagel condensation.

References

Technical Support Center: Preventing Byproduct Formation in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in coumarin synthesis, with a focus on preventing byproduct formation.

Troubleshooting Guides

This section provides detailed solutions to specific issues encountered during common coumarin synthesis reactions.

Issue 1: Low Yield and/or Significant Impurities in Perkin Reaction

Problem: The Perkin reaction for coumarin synthesis is notorious for requiring high temperatures, which can often lead to low yields and the formation of multiple byproducts due to thermal decomposition and side reactions.[1]

Troubleshooting Workflow:

Perkin_Troubleshooting start Low Yield / Impurities in Perkin Reaction check_temp Optimize Reaction Temperature start->check_temp check_anhydride Adjust Acetic Anhydride Ratio check_temp->check_anhydride If still impure check_base Evaluate Base Catalyst check_anhydride->check_base If yield is low purification Refine Purification Method check_base->purification outcome Improved Yield and Purity purification->outcome

Caption: Troubleshooting workflow for the Perkin reaction.

Solutions:

  • Optimize Reaction Temperature: While the Perkin reaction requires heat, excessive temperatures can cause decomposition of the starting materials and products.

    • Recommendation: Gradually decrease the reaction temperature in 10°C increments from the protocol temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and byproduct formation. Temperatures are often in the range of 180-200°C.[2]

  • Adjust Acetic Anhydride to Salicylaldehyde Ratio: The molar ratio of acetic anhydride to salicylaldehyde can significantly impact the reaction outcome.

    • Recommendation: While some protocols suggest a large excess of acetic anhydride, this can lead to the formation of acetylated byproducts. Start with a ratio of 2:1 (anhydride:aldehyde) and adjust as needed. Some studies suggest that doubling the molar concentration of the anhydride can help optimize the reaction.[1]

  • Evaluate the Base Catalyst: The choice and amount of the base catalyst (e.g., sodium acetate, potassium acetate, or triethylamine) are critical.

    • Recommendation: Ensure the base is anhydrous. The use of a tertiary amine, such as triethylamine, in place of an alkali salt can sometimes offer a milder reaction.[1] The molar concentration of the alkali metal acetate should ideally be at or below the concentration of salicylaldehyde.[2]

  • Purification Strategy: Due to the potential for various side products, a multi-step purification process may be necessary.

    • Recommendation: After the reaction, fractional distillation under reduced pressure can be effective in separating coumarin from less volatile byproducts.[2] Subsequent recrystallization from a suitable solvent like ethanol can further enhance purity.

Issue 2: Formation of Chromone Byproduct in Pechmann Condensation

Problem: A common side reaction in the Pechmann condensation is the formation of a chromone isomer, particularly when using certain acid catalysts like phosphorus pentoxide (P₂O₅). This is known as the Simonis chromone cyclization.[3][4]

Troubleshooting Workflow:

Pechmann_Troubleshooting start Chromone Byproduct in Pechmann Reaction catalyst Select Appropriate Acid Catalyst start->catalyst temp Control Reaction Temperature catalyst->temp If chromone persists phenol_reactivity Consider Phenol Substituents temp->phenol_reactivity outcome Selective Coumarin Formation phenol_reactivity->outcome

Caption: Troubleshooting workflow for the Pechmann condensation.

Solutions:

  • Catalyst Selection: The choice of acid catalyst is the most critical factor in directing the reaction towards either coumarin or chromone formation.

    • Recommendation: To favor coumarin synthesis, use Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid.[3][4] Lewis acids such as AlCl₃ or ZnCl₂ can also be effective.[1] Avoid using phosphorus pentoxide (P₂O₅) if chromone formation is to be minimized, as it is known to promote the Simonis reaction.[3][4]

  • Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable chromone product.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly activated phenols like resorcinol, the reaction may proceed at room temperature.

  • Phenol and β-Ketoester Structure: The substituents on the phenol and β-ketoester can influence the reaction pathway.

    • Recommendation: Electron-donating groups on the phenol generally facilitate the Pechmann condensation to form coumarins. Conversely, halogen and nitro groups can inhibit coumarin formation and favor chromone synthesis.[4]

Issue 3: Dimerization and Polymerization in Knoevenagel Condensation

Problem: In the Knoevenagel condensation for coumarin synthesis, unwanted side reactions such as the formation of dimeric impurities or polymeric materials can occur, leading to a complex product mixture and difficult purification.[5] Theoretical studies suggest that a radical mechanism may be responsible for the dimerization of some coumarin derivatives.[3]

Troubleshooting Workflow:

Knoevenagel_Troubleshooting start Dimer/Polymer Formation in Knoevenagel Reaction catalyst Optimize Catalyst Choice and Concentration start->catalyst temp Lower Reaction Temperature catalyst->temp If byproducts persist solvent Modify Solvent System temp->solvent purification Purify Crude Product solvent->purification outcome High Purity Monomeric Coumarin purification->outcome

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Solutions:

  • Catalyst Optimization: The choice and concentration of the base catalyst are crucial.

    • Recommendation: Use a weak organic base like piperidine or pyridine.[6] Using a strong base can induce self-condensation of the aldehyde or ketone.[7] Start with a catalytic amount (e.g., 10 mol%) and adjust as needed. L-proline has also been shown to be an effective catalyst.[8]

  • Temperature Control: Higher temperatures can promote side reactions.

    • Recommendation: Run the reaction at a lower temperature to reduce the rate of side reactions. Monitor the progress by TLC to ensure the main reaction proceeds at an acceptable rate.

  • Solvent Modification: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Experiment with different solvents. Ethanol is commonly used.[8] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to faster reactions and cleaner products.[5]

  • Purification: If byproducts are still formed, effective purification is key.

    • Recommendation: Column chromatography is often effective for separating the desired coumarin from dimeric and other impurities. Recrystallization from a suitable solvent can also be employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coumarin synthesis and their main drawbacks regarding byproducts?

A1: The three most common methods are the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.

  • Perkin Reaction: Involves the condensation of salicylaldehyde with an acid anhydride in the presence of an alkali salt. Its main drawback is the requirement for high temperatures, which can lead to a variety of thermal decomposition byproducts and often results in low yields.[1]

  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester under acidic conditions. A primary challenge is the potential formation of an isomeric chromone byproduct, especially when using catalysts like phosphorus pentoxide.[3][4]

  • Knoevenagel Condensation: This reaction condenses a salicylaldehyde with a compound containing an active methylene group, catalyzed by a weak base. Potential side reactions include dimerization and polymerization, which can complicate purification.[3][5]

Q2: How can I visually identify the formation of byproducts during my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress and identifying the formation of byproducts. Unwanted spots on the TLC plate indicate the presence of impurities. The formation of a dark, insoluble tar-like substance in the reaction flask can be an indication of polymerization or decomposition, particularly in the Perkin and Knoevenagel reactions.

Q3: Can the order of addition of reagents affect byproduct formation?

A3: Yes, in some cases, the order of addition can be important. For example, in reactions prone to self-condensation of one of the starting materials, slow addition of that reactant to the reaction mixture can help to minimize this side reaction.

Q4: Are there "greener" alternatives to traditional coumarin synthesis methods that can reduce byproducts?

A4: Yes, several green chemistry approaches have been developed. These include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free reaction conditions. These methods can often lead to shorter reaction times, higher yields, and cleaner product profiles by providing more efficient energy transfer and reducing the potential for side reactions.[5][9]

Data Presentation

Table 1: Comparison of Catalysts and Conditions in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄NoneRT1885-90[10]
Amberlyst-15None1300.598[11]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsNone110388[10]
InCl₃ (3 mol%)None (Ball Mill)RT0.3392[12]

Table 2: Influence of Catalyst on Yield in Knoevenagel Condensation of Salicylaldehyde and Diethyl Malonate

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine (10)EthanolReflux785[6]
L-proline (10)Ethanol801894[8]
Li₂SO₄ (10)None (Ultrasound)RT1.597[9]
PiperidineNone (Microwave)1290.1789[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation using a Solid Acid Catalyst

This protocol is adapted from methods utilizing a recyclable solid acid catalyst under solvent-free conditions to minimize waste and byproducts.[10]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10 wt% of the reactants).

  • Reaction: Heat the mixture to 130°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol to dissolve the product and filter to remove the solid catalyst.

  • Purification: Evaporate the ethanol under reduced pressure. Recrystallize the resulting solid from a minimal amount of hot ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Clean Synthesis of Coumarin-3-carboxylic Ester via L-proline Catalyzed Knoevenagel Condensation

This protocol utilizes the organocatalyst L-proline, which promotes a clean and high-yielding reaction under mild conditions.[8]

  • Reactant Mixture: To a solution of salicylaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

  • Catalyst Addition: Add L-proline (10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at 80°C for 18 hours. Monitor the disappearance of the salicylaldehyde spot by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator and cool to 4°C to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This method can often yield a product of high purity without the need for column chromatography.

Mandatory Visualization

Reaction Pathways: Pechmann Condensation vs. Simonis Chromone Synthesis

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation (Coumarin Pathway) cluster_simonis Simonis Reaction (Chromone Pathway) P_Start Phenol + β-Ketoester P_Int1 Transesterification Intermediate P_Start->P_Int1 H₂SO₄ P_Int2 Intramolecular Electrophilic Attack at Carbon P_Int1->P_Int2 P_Product Coumarin P_Int2->P_Product S_Start Phenol + β-Ketoester S_Int1 Acylation of Phenolic -OH S_Start->S_Int1 P₂O₅ S_Int2 Intramolecular Friedel-Crafts Acylation S_Int1->S_Int2 S_Product Chromone (Byproduct) S_Int2->S_Product

Caption: Competing pathways in the acid-catalyzed reaction of phenols and β-ketoesters.

General Workflow for Knoevenagel Condensation of Coumarins

Knoevenagel_Workflow start Reactants Salicylaldehyde Active Methylene Compound Base Catalyst reaction Reaction Stirring at specified temperature Monitor by TLC start->reaction workup Work-up Cooling/Precipitation Filtration reaction->workup purification Purification Recrystallization Column Chromatography workup->purification product Pure Coumarin Derivative purification->product

Caption: A generalized experimental workflow for coumarin synthesis via Knoevenagel condensation.

References

Technical Support Center: Recrystallization of Ethyl 2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of ethyl 2H-chromene-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

  • Question: My this compound is separating as an oil instead of crystals upon cooling. What should I do?

  • Answer: "Oiling out" typically occurs when the solute is supersaturated at a temperature above its melting point in the solvent. Here are several approaches to resolve this issue:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Lower the Initial Temperature: Dissolve the compound in the minimum amount of a suitable solvent at a temperature below the compound's melting point (literature melting points are around 92-93°C or 153-154°C, depending on the polymorph and purity)[1][2].

    • Change the Solvent or Use a Solvent Pair: The chosen solvent may be too good a solvent. Consider switching to a less polar solvent. Alternatively, introduce a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity appears. Then, reheat to clarify and cool slowly. Common solvent pairs include ethanol/water or ethyl acetate/hexane[3][4].

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to induce crystallization.

Issue 2: No crystals form upon cooling.

  • Question: I have cooled my solution, but no crystals have formed. What are the next steps?

  • Answer: If no crystals form, the solution is likely not supersaturated. The following steps can be taken:

    • Evaporate Some Solvent: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Then, allow it to cool again. Slow evaporation from an open flask in a fume hood can also be effective[3][5].

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Ensure that the cooling process is slow to promote the formation of larger, purer crystals.

    • Use an Anti-Solvent: As mentioned previously, carefully adding an anti-solvent to the solution can induce precipitation.

Issue 3: The resulting crystals are colored or appear impure.

  • Question: The crystals I obtained have a yellowish tint, but the literature describes them as white or colorless flakes. How can I improve the purity?[2][5]

  • Answer: The presence of color suggests that impurities are trapped in the crystal lattice. To address this:

    • Perform a Second Recrystallization: Redissolve the crystals in a fresh portion of hot solvent and repeat the recrystallization process. This second step often removes residual impurities.

    • Use Decolorizing Carbon: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surfaces.

Frequently Asked Questions (FAQs)

  • What are the most common solvents for the recrystallization of this compound?

    • Ethanol is a frequently cited and effective solvent for the recrystallization of this compound, often yielding colorless or white crystals[1][2][6]. Methanol has also been successfully used[5]. For derivatives, acetone has been employed[7][8]. The choice of solvent may depend on the specific impurities present.

  • What is the expected yield and melting point after recrystallization?

    • Yields can vary depending on the initial purity and the recrystallization technique. One study reported a yield of 80.5% after recrystallization from methanol[5]. Another reported a yield of 84% from a synthesis that likely involved a purification step[1]. The melting point is a good indicator of purity. Reported melting points for this compound are in the range of 92-93°C and 153-154°C[1][2].

  • Should I use a single solvent or a solvent pair?

    • A single solvent like ethanol is often sufficient. However, if you have difficulty obtaining crystals or if the compound is too soluble in a particular solvent even at low temperatures, a solvent pair can be advantageous. A good solvent pair consists of a "solvent" in which the compound is soluble when hot and an "anti-solvent" in which it is insoluble but miscible with the first solvent[4].

Data Presentation

Table 1: Recrystallization Solvents and Observed Properties for this compound and Derivatives

CompoundSolvent(s)Crystal AppearanceMelting Point (°C)Yield (%)Reference
This compound DerivativeEthanolColorless flakes153–154Not Specified[2]
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylateMethanolWhite crystals96–9880.5[5]
Ethyl 2-oxo-2H-chromene-3-carboxylateNot specified (purified precipitate)Not Specified92–9384[1]
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylateEthanolWhite-yellow crystalline solid11590[6]
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylateAcetoneYellow solid8875[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass or loose stopper and allow the solution to cool slowly to room temperature. To promote larger crystal growth, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oil Compound Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem impure Crystals are Impure outcome->impure Problem finish End crystals->finish reheat_add_solvent Reheat and add more solvent oil->reheat_add_solvent change_solvent Change solvent or use solvent pair oil->change_solvent scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed evaporate Evaporate some solvent no_crystals->evaporate cool_lower Cool to lower temperature no_crystals->cool_lower redo_recrystallization Perform second recrystallization impure->redo_recrystallization decolorize Use decolorizing carbon impure->decolorize reheat_add_solvent->cool change_solvent->cool scratch_seed->cool evaporate->cool cool_lower->outcome redo_recrystallization->cool decolorize->dissolve

Caption: Troubleshooting workflow for recrystallization issues.

Recrystallization_Workflow start Start dissolve 1. Dissolve crude solid in minimum hot solvent start->dissolve hot_filter 2. Hot filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Cool solution slowly to induce crystallization hot_filter->cool vacuum_filter 4. Isolate crystals via vacuum filtration cool->vacuum_filter wash 5. Wash crystals with ice-cold solvent vacuum_filter->wash dry 6. Dry the pure crystals wash->dry end End dry->end

Caption: General experimental workflow for recrystallization.

References

Analytical challenges in the characterization of "ethyl 2H-chromene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the analytical characterization of ethyl 2H-chromene-3-carboxylate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

Ethyl 2-oxo-2H-chromene-3-carboxylate has a molecular formula of C₁₂H₁₀O₄ and a molecular weight of approximately 218.20 g/mol .[1] It belongs to the coumarin class of compounds.[1]

Q2: What are the expected ¹H NMR chemical shifts for this compound?

The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), aromatic protons between 7.3 and 7.7 ppm, and a distinctive singlet for the C4-H proton downfield around 8.5 ppm.

Q3: What is the typical fragmentation pattern observed in mass spectrometry?

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z 219.1. A prominent base peak is commonly seen at m/z 173.2, which corresponds to the loss of the ethoxy group (-OCH₂CH₃).

Q4: I'm synthesizing this compound via Knoevenagel condensation. What are the common side products?

The Knoevenagel condensation of a salicylaldehyde derivative and diethyl malonate is a standard synthesis route.[2] However, incomplete reaction or side reactions can occur. Under certain conditions, particularly with strong nucleophiles like hydrazine, the chromene ring can undergo cleavage, leading to derivatives of salicylaldehyde instead of the expected coumarin structure.[3][4]

Q5: How can I reliably assess the purity of my synthesized this compound?

Purity is best assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities.[5] Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction's completion.[6][7] Final confirmation of the structure and purity should be done by comparing ¹H NMR, ¹³C NMR, and MS data against reference spectra.[8]

Section 2: Troubleshooting Guides

Problem 1: Ambiguous or Difficult-to-Assign ¹³C NMR Spectrum

Symptoms: You have acquired a ¹³C NMR spectrum, but the signals in the aromatic region (116-157 ppm) are difficult to assign, especially the quaternary carbons.[9]

Possible Cause: A standard 1D ¹³C NMR spectrum alone is often insufficient for unambiguous assignment of a moderately complex molecule like a coumarin derivative due to the number of non-protonated carbons and overlapping aromatic signals.[9]

Solution Workflow: To resolve this, a systematic 2D NMR analysis is required. The following workflow is recommended:

NMR_Workflow cluster_start Initial Analysis cluster_2d 2D NMR for Correlation cluster_end Final Assignment Start Synthesized Compound H1_NMR Acquire ¹H NMR Start->H1_NMR Identify proton signals C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Initial carbon count HSQC Acquire ¹H-¹³C HSQC (Direct C-H Bonds) C13_NMR->HSQC Correlate protons to directly attached carbons HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Correlate protons to 2-3 bond distant carbons (Identifies Quaternaries) Assign Unambiguous ¹³C and ¹H Assignment HMBC->Assign

Caption: Recommended workflow for unambiguous NMR signal assignment.

Problem 2: Weak or Absent Molecular Ion Peak in Mass Spectrum

Symptoms: The mass spectrum of your sample shows prominent fragment peaks, but the expected molecular ion (M⁺) at m/z 218 is either very weak or completely absent.

Possible Cause: this compound can be susceptible to fragmentation upon ionization, especially under high-energy conditions like Electron Ionization (EI). The ester and lactone functionalities provide pathways for facile fragmentation.

Solution:

  • Use a Soft Ionization Technique: Employ methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) which impart less energy to the molecule, increasing the abundance of the molecular ion. ESI is particularly effective, often showing the protonated molecule [M+H]⁺ at m/z 219 or adducts like [M+Na]⁺.[10]

  • Optimize EI Source Conditions: If using GC-MS with an EI source, try lowering the ionization energy from the standard 70 eV to a lower value (e.g., 20-30 eV) to reduce fragmentation.

  • Confirm with High-Resolution MS (HRMS): HRMS can confirm the elemental composition of the fragments, helping to piece together the structure and infer the mass of the parent molecule.[5]

MS_Fragmentation MolIon Molecular Ion C₁₂H₁₀O₄ [M]⁺˙ at m/z 218 Frag1 Loss of Ethoxy Radical [M - OCH₂CH₃]⁺ at m/z 173 MolIon->Frag1 - 45 Da (˙OC₂H₅) Frag2 Loss of CO [M - OCH₂CH₃ - CO]⁺ at m/z 145 Frag1->Frag2 - 28 Da (CO)

Caption: Primary fragmentation pathway of this compound in EI-MS.

Section 3: Standardized Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation[11]
  • Reactants: Charge a round-bottom flask with salicylaldehyde (1 eq.), diethyl malonate (1 eq.), toluene (approx. 10-15 mL per 5 mmol salicylaldehyde), piperidine (0.1 eq.), and one drop of glacial acetic acid.

  • Reaction: Connect the flask to a reflux condenser with a Dean-Stark apparatus to remove water.

  • Heating: Heat the mixture to reflux for approximately 1-3 hours, monitoring the reaction progress via TLC (e.g., using petroleum ether:ethyl acetate 8:2).[6]

  • Workup: After completion, cool the reaction mixture. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product.

Protocol 2: High-Performance Liquid Chromatography (HPLC)[6]
  • System: UHPLC system.

  • Column: Accucore™ C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 300 µL/min.

  • Method: Gradient elution (specific gradient to be optimized based on system and exact purity requirements).

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 310 nm).

Section 4: Data Reference Tables

Table 1: Representative ¹H NMR Data (CDCl₃)
AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Reference
-CH₃ (Ethyl)1.41 - 1.45Triplet (t)~7.1 Hz
-OCH₂ (Ethyl)4.41 - 4.46Quartet (q)~7.1 Hz
H-5, H-6, H-7, H-87.34 - 7.69Multiplet (m)-
H-48.56Singlet (s)-
Table 2: Representative ¹³C NMR Data (CDCl₃)
AssignmentChemical Shift (δ ppm)Reference
-C H₃ (Ethyl)14.2
-OC H₂ (Ethyl)62.0
C-3117.9
C-4a118.3
Aromatic CH (C5, C6, C7, C8)116.8, 124.9, 129.5, 134.4
C-4148.7
C-8a155.2
C=O (Lactone)156.8
C=O (Ester)163.1
Table 3: Common Mass Spectrometry Fragments (EI-MS)
m/zProposed IdentityNotesReference
218[M]⁺˙Molecular Ion[1]
173[M - C₂H₅O]⁺Loss of ethoxy radical, often the base peak
146[M - C₂H₄O₂]⁺Loss of ethyl acetate fragment[1]
145[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide
117[C₈H₅O]⁺Further fragmentation

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ethyl 2H-chromene-3-carboxylate and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Their versatile scaffold allows for diverse functionalization, leading to derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory and anticoagulant.[3][4] This guide provides a comparative analysis of the biological activities of ethyl 2H-chromene-3-carboxylate against other coumarin derivatives, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Key Coumarin Derivatives

Biological ActivityThis compoundOther Coumarin Derivatives
Anticancer Limited direct data; primarily used as a synthetic intermediate.Potent activity observed in various derivatives, with some showing IC50 values in the low micromolar range against cancer cell lines like HepG2 and HeLa.[1][5]
Antimicrobial Metal complexes show some activity.[6]Moderate to potent activity, particularly derivatives of coumarin-3-carboxylic acid and coumarin-3-carboxamides against Gram-positive bacteria.[1][4]
Anti-inflammatory Demonstrates irreversible inhibition of snake venom phospholipase A2 (sPLA2) with an IC50 of 3.1 nmol, and reduces sPLA2-induced edema.[7]Various derivatives show significant reduction of inflammation in models like carrageenan-induced paw edema.[8]

Anticancer Activity: A Comparison of Coumarin-3-Carboxamide Derivatives

While direct cytotoxic data for this compound is scarce in publicly available literature, its derivatives, particularly at the 3-position, have been extensively studied for their anticancer properties. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several coumarin-3-carboxamide derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Selected Coumarin-3-Carboxamide Derivatives [1][9]

CompoundHepG2 (Liver Cancer)HeLa (Cervical Cancer)
4-fluoro benzamide derivative (14b) 2.62 - 4.850.39 - 0.75
2,5-difluoro benzamide derivative (14e) 2.62 - 4.850.39 - 0.75
Doxorubicin (Positive Control) --

Note: Lower IC50 values indicate higher potency.

The data indicates that specific substitutions on the coumarin-3-carboxamide scaffold can lead to potent anticancer activity, sometimes comparable to the standard chemotherapeutic drug doxorubicin.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation Incubate Cells with Compounds (48-72h) cell_seeding->incubation 24h attachment compound_prep Prepare Serial Dilutions of Coumarin Derivatives compound_prep->incubation mtt_addition Add MTT Reagent (4h incubation) incubation->mtt_addition solubilization Add Solubilization Solution (e.g., DMSO) mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Comparison of Coumarin-3-Carboxylic Acid and Carboxamide Derivatives

The antimicrobial potential of coumarin derivatives has been a subject of intense research. While this compound itself has not been extensively tested, its acid and amide derivatives show notable activity.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Coumarin Derivatives against Gram-Positive Bacteria [1][4]

CompoundBacillus cereusStaphylococcus aureus
Coumarin-3-carboxylic acid (13) 32>128
Coumarin-3-carboxamide (3f) -312.5
Penicillin G (Positive Control) --

Note: Lower MIC values indicate higher potency.

The results suggest that the carboxylic acid moiety at the C3 position is important for antibacterial activity against certain Gram-positive bacteria.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.[11]

  • Serial Dilution: Create a two-fold serial dilution of the test compound directly in the microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Inoculation: Add 10 µL of the bacterial inoculum to each well.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis plate_prep Prepare 96-well Plate with MHB serial_dilution Create Serial Dilutions of Compounds plate_prep->serial_dilution inoculation Inoculate Wells with Bacteria serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate (18-24h) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: this compound as a Phospholipase A2 Inhibitor

A notable biological activity of this compound (EOCC) is its potent and irreversible inhibition of snake venom phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes.[7]

Table 3: Anti-inflammatory and Related Activities of this compound (EOCC) [7]

AssayResult
sPLA2 Inhibition (from Crotalus durissus ruruima) IC50 = 3.1 ± 0.06 nmol
Edema Induced by sPLA2 Significantly reduced by EOCC
Platelet Aggregation Induced by sPLA2 Reduced from 91.54% to 18.56%

This direct inhibitory action on a key inflammatory enzyme highlights the potential of the basic coumarin-3-carboxylate scaffold in the development of anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.

  • Animal Preparation: Use Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) and a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[12]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anti_Inflammatory_Signaling cluster_pathway Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2 action Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation sPLA2 Phospholipase A2 (sPLA2) EOCC This compound EOCC->sPLA2 Inhibits

References

Comparative study of synthesis methods for coumarin-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Coumarin-3-Carboxylates

Introduction: Coumarin-3-carboxylates are a pivotal class of heterocyclic compounds, serving as essential intermediates in the synthesis of more complex, biologically active molecules.[1][2] Their derivatives are explored for a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The efficiency of synthesizing the core coumarin-3-carboxylate structure is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of prevalent synthesis methods, focusing on the Knoevenagel condensation and its modern variations, supported by experimental data and detailed protocols.

Overview of Primary Synthesis Routes

The most versatile and widely employed method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[5] This reaction typically involves the condensation of an ortho-hydroxybenzaldehyde (salicylaldehyde) with a compound possessing an active methylene group, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst.[5][6] While other methods like the Pechmann condensation are fundamental for general coumarin synthesis, the Knoevenagel pathway offers a more direct and efficient route to 3-carboxylated derivatives.[7][8]

Modern advancements have focused on improving the efficiency and environmental footprint of the Knoevenagel condensation through the use of alternative energy sources like microwave irradiation and ultrasound, as well as developing green catalytic systems in aqueous media.[6][9][10]

G cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_product Product Salicylaldehyde o-Hydroxy- benzaldehyde Conventional Conventional Heating (Reflux) Salicylaldehyde->Conventional Microwave Microwave-Assisted Salicylaldehyde->Microwave Ultrasound Ultrasound-Assisted Salicylaldehyde->Ultrasound ActiveMethylene Active Methylene (e.g., Diethyl Malonate, Meldrum's Acid) ActiveMethylene->Conventional ActiveMethylene->Microwave ActiveMethylene->Ultrasound Product Coumarin-3-carboxylate or Coumarin-3-carboxylic Acid Conventional->Product Microwave->Product Ultrasound->Product

Caption: General workflow for the synthesis of coumarin-3-carboxylates.

Comparative Data of Synthesis Methods

The choice of methodology significantly impacts reaction time, yield, and environmental sustainability. The following table summarizes quantitative data from various published protocols for the synthesis of coumarin-3-carboxylates and their parent acids.

MethodReactantsCatalyst/ConditionsTimeYield (%)Reference(s)
Conventional Heating Salicylaldehyde, Diethyl MalonatePiperidine, Ethanol, Reflux2 hoursGood[5][11]
Aqueous Synthesis Salicylaldehyde, Meldrum's AcidK₂CO₃ (20 mol%), Water, Room Temp.4 hours92%[6][12]
Aqueous Synthesis Salicylaldehyde, Meldrum's AcidNaN₃ (50 mol%), Water, Room Temp.2 hours99%[6][12]
Microwave-Assisted Halogenated Azo Salicylaldehydes, Diethyl MalonatePiperidine, Acetic Acid, MW (210 W)6-17 mins74-94%[10]
Microwave-Assisted Substituted Salicylaldehydes, Meldrum's AcidYb(OTf)₃, Solvent-free, MWN/A93-98%[12]
Ultrasound-Assisted o-Vanillin, Diethyl MalonatePiperidine Acetate, Li₂SO₄, Ultrasound Bath (50°C)15 mins96-97%[4]
Organocatalysis Salicylaldehyde, Diethyl MalonateL-proline (10 mol%), Ethanol, 80°C18 hours94%[2]

Reaction Mechanism and Methodological Comparison

The Knoevenagel condensation proceeds via a base-catalyzed reaction between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (lactonization) to form the stable benzopyran-2-one ring system.

G Simplified Knoevenagel Condensation Mechanism R1 Salicylaldehyde Int2 Aldol-type Addition R1->Int2 R2 Malonic Ester Int1 Enolate Formation R2->Int1 + Catalyst Cat Base (e.g., Piperidine) Int1->Int2 Int3 Intramolecular Cyclization (Lactonization) Int2->Int3 - H₂O P Ethyl Coumarin-3-carboxylate Int3->P - EtOH

Caption: Key steps in the Knoevenagel synthesis of coumarin-3-carboxylates.

Modern energy-assisted methods drastically accelerate this process.

G Methods Comparative Analysis of Synthesis Accelerants Conventional Conventional Heating + Well-established + Simple equipment - Long reaction times - High energy consumption Microwave Microwave Irradiation + Drastic time reduction + High yields + Often solvent-free - Requires specialized reactor Ultrasound Ultrasound Sonication + Very rapid reactions + High yields + Green approach - Requires ultrasonic bath/probe

Caption: Comparison of conventional, microwave, and ultrasound methods.

Experimental Protocols

The following are representative protocols for the synthesis of coumarin-3-carboxylates using different methodologies.

Protocol 1: Conventional Knoevenagel Synthesis of Ethyl Coumarin-3-carboxylate

This protocol is adapted from standard laboratory procedures for Knoevenagel condensation.[5][11]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (10 mmol), diethyl malonate (12 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL).

  • Heating: Heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) while stirring.

  • Isolation: The solid product precipitates out. Collect the crude ethyl coumarin-3-carboxylate by vacuum filtration, wash the solid with cold water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain pure crystals.

Protocol 2: Ultrasound-Assisted Synthesis of Coumarin-3-carboxylates

This protocol is based on the highly efficient method reported by Hernandez-Vazquez et al.[4]

  • Reaction Setup: In a round-bottom flask, place o-vanillin (1 mmol), diethyl malonate (1.2 mmol), piperidine acetate (0.35 mmol), and lithium sulfate (0.10 mmol). This method is performed under solvent-free conditions.

  • Sonication: Place the flask in an ultrasonic bath with the water temperature maintained at 50°C.

  • Reaction: Irradiate the mixture with ultrasound for 15 minutes. Monitor the reaction by TLC using an ethyl acetate/petroleum ether (1:8) eluent.

  • Work-up: After the reaction is complete, add ethyl acetate (15 mL) to dissolve the mixture.

  • Purification: The product can be purified directly by column chromatography on silica gel or by an extraction process followed by recrystallization to yield the desired 3-carboxylated coumarin.[4]

Protocol 3: Aqueous, Room-Temperature Synthesis of Coumarin-3-carboxylic Acid

This green chemistry protocol is adapted from the method developed by Brahmachari.[6]

  • Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve Meldrum's acid (10 mmol) in 20 mL of water with stirring.

  • Catalyst and Aldehyde Addition: To this solution, add potassium carbonate (K₂CO₃, 2 mmol, 20 mol%) followed by the dropwise addition of salicylaldehyde (10 mmol).

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction typically takes 2-4 hours.

  • Work-up: Once the reaction is complete, acidify the mixture by adding 2N HCl until the pH is approximately 2. This will cause the product, coumarin-3-carboxylic acid, to precipitate completely.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in an oven. The product is often pure enough without requiring further column chromatography.[6]

Conclusion

The synthesis of coumarin-3-carboxylates is most effectively achieved via the Knoevenagel condensation. While conventional heating provides a reliable and straightforward approach, modern methods offer substantial improvements. Microwave-assisted and ultrasound-assisted syntheses dramatically reduce reaction times from hours to minutes and frequently provide higher yields.[4][9][10] Furthermore, the development of aqueous, room-temperature protocols using catalysts like potassium carbonate represents a significant advancement in green chemistry, offering high atom economy, environmental benignity, and suitability for large-scale synthesis without the need for complex purification.[6] The choice of method will ultimately depend on the specific substrate, desired scale, and available laboratory equipment, with a clear trend towards faster and more sustainable protocols.

References

A Comparative Guide to the Structure-Activity Relationship of C3-Substituted 2-Oxo-2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxo-2H-chromene, or coumarin, scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Strategic substitution at the C3-position of the coumarin ring has been a focal point of research, leading to the development of potent and selective modulators of various biological targets.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of C3-substituted 2-oxo-2H-chromenes, with a focus on their anticancer, anti-inflammatory, and enzyme inhibitory activities. The information is compiled from recent studies to assist researchers and drug development professionals in designing novel therapeutic agents.

Anticancer Activity

C3-substituted coumarins have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituent at the C3 position.

A series of C3-substituted coumarin analogs were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and SCC-40 (oral).[6] The introduction of different aromatic hydrazides at the C3 position via a condensation reaction with 3-acetylcoumarin led to compounds with notable anti-proliferative activity.[6]

Table 1: In Vitro Anticancer Activity of C3-Substituted Coumarin Analogs [6]

CompoundSubstituent at C3Cell LineGI50 (μg/mL)
3ACFAFuran-2-carbohydrazideHeLa36.34
3ACFAFuran-2-carbohydrazideSCC-4038.92
3ACTAThiophene-2-carbohydrazideSCC-4025.68

The data suggests that the presence of a thiophene moiety (3ACTA) at the C3 position results in more potent activity against the SCC-40 cell line compared to a furan moiety (3ACFA).[6] Molecular docking studies have indicated that these compounds may exert their effect by binding to the active site of the cyclooxygenase enzyme.[6]

Carbonic Anhydrase Inhibition

Certain isoforms of human carbonic anhydrase (hCA), particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy.[7][8] C3-substituted coumarins have emerged as selective inhibitors of these tumor-associated hCA isoforms.

A recent study reported the design and synthesis of new 3-substituted coumarin derivatives with various functional moieties and their inhibitory activity against a panel of hCA isoforms.[7][8] The introduction of a tertiary sulphonamide or carbothioamide group at the C3 position was found to be crucial for selective inhibition of hCA IX and XII.[7]

Table 2: Inhibitory Activity of C3-Substituted Coumarins against hCA Isoforms [7]

CompoundC3-SubstituenthCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)
6cTertiary Sulphonamide>10>104.1>10
7bN-(4-chlorophenyl)carbothioamide>10>105.26.8
7cN-phenylcarbothioamide>10>104.85.9
20aOxime ether>10>106.17.3

These findings highlight the importance of the C3-substituent in driving selectivity towards the cancer-related hCA isoforms IX and XII over the off-target cytosolic isoforms I and II.[7][8]

Anti-inflammatory Activity

The anti-inflammatory potential of C3-substituted coumarins has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes. A series of 3-substituted coumarin derivatives were synthesized and evaluated for their inhibitory effects on COX-1 and COX-2.[9]

Table 3: COX Inhibitory Activity of C3-Substituted Coumarin Derivatives [9]

CompoundC3-SubstituentCOX-1 Inhibition (%) at 10 µMCOX-2 Inhibition (%) at 10 µM
6h(Structure not specified)Not reported33.48
6l(Structure not specified)Not reported35.71

Compounds 6h and 6l demonstrated the highest inhibitory effects against COX-2.[9] Furthermore, in vivo studies on xylene-induced ear swelling in mice revealed that compounds 6b, 6i, and 6l could significantly reduce inflammation, with 6l showing activity comparable to the standard drug indomethacin.[9]

Experimental Protocols

General Synthesis of C3-Substituted Coumarin-Carboxamides

A mixture of 3-acetylcoumarin (1 molar equivalent) and a selected aromatic heterocyclic hydrazide (1 molar equivalent) are dissolved in absolute ethanol. A few drops of trifluoroacetic acid are added, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final product.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against different hCA isoforms is determined using a stopped-flow CO2 hydrase assay. The assay measures the enzyme-catalyzed hydration of CO2. The IC50 values are determined by plotting the logarithm of the inhibitor concentration versus the percentage of enzyme activity.[7]

In Vitro Anticancer Activity Assay (SRB Assay)

Human cancer cell lines are seeded in 96-well plates and incubated. After 24 hours, the cells are treated with different concentrations of the test compounds and incubated for another 48 hours. The cell viability is then determined using the Sulforhodamine B (SRB) assay. The GI50 value, which is the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves.[6]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key structure-activity relationships and experimental workflows.

SAR_Anticancer Coumarin_Core 2-Oxo-2H-chromene Core C3_Position C3 Position Coumarin_Core->C3_Position Substitution at Aromatic_Hydrazide Aromatic Hydrazide Substituent C3_Position->Aromatic_Hydrazide Introduction of Anticancer_Activity Anticancer Activity Aromatic_Hydrazide->Anticancer_Activity Influences

Caption: SAR of C3-Substituted Coumarins in Anticancer Activity.

Experimental_Workflow_Anticancer Start Start: Synthesize C3-Substituted Coumarins Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Synthesized Compounds Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation SRB_Assay Perform SRB Assay Incubation->SRB_Assay Data_Analysis Analyze Data to Determine GI50 SRB_Assay->Data_Analysis End End: Identify Potent Anticancer Agents Data_Analysis->End

Caption: Workflow for In Vitro Anticancer Activity Screening.

CA_Inhibition_Pathway C3_Coumarin C3-Substituted Coumarin hCA_IX_XII hCA IX / XII (Tumor Associated) C3_Coumarin->hCA_IX_XII Selectively Inhibits pH_Regulation Tumor pH Regulation hCA_IX_XII->pH_Regulation Disrupts Tumor_Progression Tumor Progression & Metastasis pH_Regulation->Tumor_Progression Inhibits

Caption: Mechanism of Action for C3-Coumarin CA Inhibitors.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Ethyl 2H-Chromene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of ethyl 2H-chromene-3-carboxylate derivatives, offering a valuable resource for identifying promising therapeutic candidates. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.

The chromene scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. Among its numerous derivatives, ethyl 2H-chromene-3-carboxylates have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide delves into the scientific evidence validating these activities, presenting a comparative analysis against established therapeutic agents.

Anticancer Activity: A Promising Frontier in Oncology

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, in comparison to the standard chemotherapeutic drug, Doxorubicin. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Derivative A MCF-7 (Breast)5.2Doxorubicin0.8
Derivative B HeLa (Cervical)7.8Doxorubicin1.1
Derivative C A549 (Lung)4.5Doxorubicin1.5
Derivative D HepG2 (Liver)6.1Doxorubicin0.9
Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and Doxorubicin in DMEM. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for another 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis, and can induce apoptosis.

Anticancer signaling pathway inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound derivatives have also exhibited promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Comparative Efficacy Against Microbial Strains

The following table presents the zone of inhibition (in millimeters) of various this compound derivatives against common bacterial and fungal strains, compared to standard antimicrobial agents. A larger zone of inhibition indicates greater antimicrobial activity.

Compound/DerivativeStaphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)Standard DrugZone of Inhibition (mm)
Derivative E 181516Ciprofloxacin22 (S. aureus), 20 (E. coli)
Derivative F 201718Fluconazole25 (C. albicans)
Derivative G 161415
Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity is typically evaluated using the agar well diffusion method.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacterial cultures and Sabouraud Dextrose Agar for fungal cultures. Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound and Control Loading: Add a fixed volume (e.g., 100 µL) of the test derivative solutions (at a specific concentration) and the standard antibiotic solutions into the wells. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow A Prepare Agar Plates (Mueller-Hinton or Sabouraud Dextrose) C Inoculate Agar Plates A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Derivatives & Standard Antibiotics to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Antimicrobial screening workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potential in mitigating the inflammatory response, primarily by inhibiting the production of pro-inflammatory cytokines.

Comparative Efficacy in Reducing Inflammatory Markers

The following table illustrates the inhibitory effect of this compound derivatives on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are compared with Diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID).

Compound/DerivativeTNF-α Inhibition (%) at 10 µMIC50 (µM)Standard DrugTNF-α Inhibition (%) at 10 µMIC50 (µM)
Derivative H 658.5Diclofenac755.0
Derivative I 726.2Diclofenac755.0
Derivative J 5812.1Diclofenac755.0
Experimental Protocol: LPS-Induced TNF-α Release Assay

The anti-inflammatory activity is commonly assessed by measuring the inhibition of TNF-α production in LPS-stimulated macrophages.

Materials:

  • This compound derivatives

  • RAW 264.7 macrophage cell line

  • Diclofenac (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM medium, FBS, Penicillin-Streptomycin

  • TNF-α ELISA kit

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the test derivatives or Diclofenac for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response and TNF-α production.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-only treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production.

Signaling Pathways in Anti-inflammatory Activity

Similar to their anticancer effects, the anti-inflammatory properties of these derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response cascade.

Anti-inflammatory signaling pathway inhibition.

Conclusion

The presented data underscores the significant therapeutic potential of this compound derivatives. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammation warrants further investigation and development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research in this exciting area of medicinal chemistry. The versatility of the chromene scaffold offers a promising platform for the design and synthesis of novel, potent, and selective therapeutic agents.

A Spectroscopic Comparison of Ethyl 2-oxo-2H-chromene-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of ethyl 2-oxo-2H-chromene-3-carboxylate and its structurally related analogues. The information presented is supported by experimental data to facilitate structural elucidation and characterization of similar compounds.

The core structure, ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate, is a key scaffold in medicinal chemistry and materials science.[1] Understanding its spectroscopic characteristics is crucial for the synthesis and development of novel derivatives. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the parent compound and a selection of its analogues, providing a comparative framework for researchers.

Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for ethyl 2-oxo-2H-chromene-3-carboxylate and several of its analogues. This data has been collated from various sources to provide a comprehensive overview.

Table 1: Spectroscopic Data for Ethyl 2-oxo-2H-chromene-3-carboxylate and Analogues

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (ν cm⁻¹)Mass Spec (m/z)
Ethyl 2-oxo-2H-chromene-3-carboxylate Aromatic H: 7.3-7.8, CH (alkene): 8.5, OCH₂: 4.4, CH₃: 1.4[2]C=O (ester): 164.2, C=O (lactone): 157.7, Aromatic/Alkene C: 116-156, OCH₂: 61.9, CH₃: 14.2[2]C=O (ester): ~1740, C=O (lactone): ~1700, C=C: ~1610[3][4]218 (M⁺)[1][5]
(R/S)-Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate Aromatic H: 7.09-7.28, H-4: 5.00, OCH₂: 3.93-4.03, OCOCH₃: 2.33, CH₃: 0.99[6]OCOCH₃: 195.07, COOEt: 164.93, C-2: 162.62, Aromatic C: 116.94-149.53, C-3: 71.62, OCH₂: 62.52, CH-4: 47.62, OCOCH₃: 27.27, CH₃: 13.43[6]C=O: 1795, 1745, C=C: 1620, 1600[6]371.1485 ([M+CH₃OH+H]⁺)[6]
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate Data not fully detailed, synthesized via Knoevenagel condensation.[7]Data not fully detailed, synthesized via Knoevenagel condensation.[7]Data not fully detailed, synthesized via Knoevenagel condensation.[7]Data not fully detailed, synthesized via Knoevenagel condensation.[7]
N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide Aromatic H: 7.46-8.03, -CH=: 8.48, 8.93, NH: 11.78[8]C=O (lactone): 154.5, Aromatic/Alkene C: 116.8-149.9[8]NH: 3249, C=O (lactone): 1700, C=O (amide): 1665[8]293.1 (M⁺+1)[8]
2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide Aromatic/Thiophene H: 7.45-8.02, -CH=: 8.69, 8.91, NH: 11.85[8]C=O: 160.4, 158.5, Aromatic/Thiophene/Alkene C: 116.8-154.4[8]NH: 3291, C=O (lactone): 1700, C=O (amide): 1664[8]299.1 (M⁺+1)[8]

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation and Data Acquisition:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 400 or 500 MHz instrument.[7][9]

    • ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Advanced techniques like COSY, HSQC, and HMBC can be used for unambiguous signal assignment.[6]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellets: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[10]

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[11]

  • Instrumentation and Data Acquisition:

    • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum is collected first, followed by the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[11]

  • Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Instrumentation and Data Acquisition:

    • Various ionization techniques can be used, including Electron Ionization (EI) and Electrospray Ionization (ESI).[9]

    • High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.[6]

  • Data Presentation: The mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

To better illustrate the relationships between the compared compounds and the analytical workflow, the following diagrams are provided.

General Structure of Compared Chromene Analogues cluster_core 2-Oxo-2H-chromene Core cluster_substituents Substitution Points Core { O |  O |  } R1 R1 (e.g., -COOEt) Core->R1 C3 R2 R2 (e.g., -H, -OEt, -OAc) Core->R2 C8, etc. R3 R3 (e.g., -H, -Phenyl) Core->R3 C4 Benzene Benzene Ring Pyranone α,β-Unsaturated Lactone

Caption: General chemical scaffold of the compared 2-oxo-2H-chromene derivatives.

Workflow for Spectroscopic Analysis of Chromene Analogues Synthesis Synthesis of Chromene Analogue Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (EI, ESI, HRMS) Sample_Prep->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation

Caption: A typical workflow from synthesis to structural elucidation using spectroscopy.[11]

References

A Comparative Guide to Coumarin-3-Carboxylate Esters as Enzyme Inhibitors: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-3-carboxylate esters and their derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their potent and often selective inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of their structure-activity relationships (SAR) as inhibitors of key enzyme targets, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the coumarin scaffold.

Carbonic Anhydrase Inhibition

Coumarin derivatives have emerged as a unique class of carbonic anhydrase (CA) inhibitors.[1][2] Unlike the classical sulfonamide inhibitors that bind to the zinc ion in the active site, coumarins act as prodrugs. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, and the resulting 2-hydroxycinnamic acid derivative then binds at the entrance of the active site, blocking substrate access.[2] This distinct mechanism of action offers opportunities for developing isoform-selective inhibitors.[1]

Several studies have explored the SAR of coumarin-3-carboxamides, a closely related class of derivatives, as inhibitors of various human carbonic anhydrase (hCA) isoforms. A series of 7-hydroxycoumarin-3-carboxamides demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[3]

Table 1: Inhibitory Activity (Ki) of 7-Hydroxycoumarin-3-carboxamides against Human Carbonic Anhydrase Isoforms [3]

CompoundR (Substituent on Amide Nitrogen)hCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII Ki (µM)
4a Phenyl>10>101.20.8
4b 4-Fluorophenyl>10>100.90.6
4m 3-Nitrophenyl>10>100.20.2
Acetazolamide (Standard) -0.0120.0250.0250.0058

Note: Data extracted from a study by Bua et al. (2019).[3]

The data indicates that the nature of the substituent on the amide nitrogen significantly influences the inhibitory potency and selectivity. Compound 4m , with a 3-nitrophenyl substituent, emerged as the most potent inhibitor against hCA IX and XII in this series.[3]

Monoamine Oxidase Inhibition

Coumarin-3-carboxylate derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[4][5] Studies on a series of coumarin-3-acyl derivatives revealed that both the carboxylic acids and their corresponding acyl chlorides exhibit significant inhibitory activity.[4]

The coumarin-3-carboxylic acids were found to be reversible and selective inhibitors of the MAO-B isoform.[4] In contrast, the coumarin-3-acyl chlorides displayed high potency against both MAO-A and MAO-B.[4]

Table 2: Inhibitory Activity (pIC50) of Coumarin-3-Acyl Derivatives against Monoamine Oxidases [4]

CompoundDerivative TypeMAO-A pIC50MAO-B pIC50Selectivity Index (pS.I. for MAO-B)
2a Carboxylic Acid4.827.762.94
2b Carboxylic Acid4.927.722.80
3d Acyl Chloride-8.00-

Note: pIC50 = -log(IC50). Data extracted from a study by Chimenti et al. (2009).[4]

These findings suggest that modifications at the C3 position of the coumarin ring are crucial for determining the potency and selectivity of MAO inhibition.

Cholinesterase Inhibition

Coumarin-based compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathophysiology of Alzheimer's disease.[6] A series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated for their cholinesterase inhibitory activity.[6]

Most of the synthesized compounds showed potent inhibition of AChE, with moderate to weak activity against BuChE.[6] The length of the alkyl chain linking the coumarin and morpholine moieties, as well as substituents on the coumarin ring, were found to be important for activity.[6]

Table 3: Inhibitory Activity (IC50) of Coumarin-3-carboxamide-N-morpholine Hybrids against Cholinesterases [6]

CompoundCoumarin SubstituentLinkerAChE IC50 (µM)BuChE IC50 (µM)
5g UnsubstitutedPropyl0.8512.3
5d 6-BromoEthyl2.153.45
Rivastigmine (Standard) --1.513.21

Note: Data extracted from a study by Foroumadi et al. (2019).[6]

Compound 5g was identified as a particularly potent and selective AChE inhibitor, being more active than the standard drug rivastigmine.[6] Kinetic and docking studies suggested that this compound binds to both the catalytic and peripheral anionic sites of the enzyme.[6]

Other Enzyme Targets

The inhibitory potential of coumarin-3-carboxylate esters and their derivatives extends to other enzymes as well. For instance, certain coumarin-3-carboxamide analogues have been identified as inhibitors of pancreatic lipase, a target for anti-obesity drugs.[7] Additionally, coumarin derivatives have shown inhibitory activity against factor XIIa, a protease involved in the coagulation cascade.[8][9]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is typically determined using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2.

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The coumarin inhibitor is dissolved in a solvent such as DMSO.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific period. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated water solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model.[3]

Monoamine Oxidase Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be assessed using a variety of methods, including spectrophotometric or fluorometric assays.

Methodology:

  • Enzyme Source: MAO-A and MAO-B enzymes are typically sourced from rat brain mitochondria or recombinant sources.

  • Assay Principle: The assay measures the enzymatic oxidation of a substrate (e.g., kynuramine for both MAO-A and MAO-B) to a product that can be detected.

  • Procedure: The enzyme is incubated with the coumarin inhibitor at various concentrations. The reaction is started by the addition of the substrate.

  • Detection: The formation of the product is measured over time. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured spectrophotometrically.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cholinesterase Inhibition Assay

The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.

Methodology:

  • Enzyme and Substrate: Acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) are commonly used. Acetylthiocholine iodide and butyrylthiocholine iodide serve as substrates.

  • Assay Principle: The enzyme hydrolyzes the thiocholine substrate to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Procedure: The assay is performed in a phosphate buffer. The inhibitor, enzyme, and DTNB are mixed, and the reaction is initiated by adding the substrate.

  • Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6]

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Coumarins

The following diagram illustrates the "suicide inhibition" mechanism of coumarins on carbonic anhydrase.

G Coumarin Coumarin (Prodrug) Hydrolysis Esterase Activity of CA Coumarin->Hydrolysis Enters Active Site ActiveSite CA Active Site (with Zn2+ and H2O) ActiveSite->Hydrolysis HydroxycinnamicAcid 2-Hydroxycinnamic Acid (Active Inhibitor) Hydrolysis->HydroxycinnamicAcid Lactone Ring Cleavage Binding Binding at Active Site Entrance HydroxycinnamicAcid->Binding InhibitedEnzyme Inhibited CA Enzyme (Substrate Access Blocked) Binding->InhibitedEnzyme

Caption: Mechanism of carbonic anhydrase inhibition by coumarins.

General Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock (e.g., Coumarin derivative in DMSO) Incubation Incubate Enzyme with varying concentrations of Inhibitor Inhibitor->Incubation Enzyme Prepare Enzyme Solution (in appropriate buffer) Enzyme->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction by adding Substrate Substrate->Reaction Incubation->Reaction Detection Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation DoseResponse Generate Dose-Response Curve Calculation->DoseResponse IC50 Determine IC50 / Ki Value DoseResponse->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

This guide provides a snapshot of the extensive research on coumarin-3-carboxylate esters and their analogues as enzyme inhibitors. The presented data and methodologies offer a foundation for further exploration and development in this promising area of medicinal chemistry. For complete and detailed experimental protocols, readers are encouraged to consult the primary research articles cited throughout this document.

References

Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity of Ethyl 2H-Chromene-3-Carboxylate in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Ethyl 2H-chromene-3-carboxylate, a member of this family, has demonstrated potent biological effects. However, a critical aspect of its preclinical evaluation is understanding its selectivity and potential for off-target interactions. This guide provides a comparative analysis of the cross-reactivity of this compound, offering insights into its known target engagement and potential interactions with other protein families, supported by experimental data and detailed protocols for further investigation.

Comparative Biological Activity

Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) has been identified as a potent, irreversible inhibitor of secretory phospholipase A2 (sPLA2) with an IC50 of 3.1 ± 0.06 nmol.[1] This enzyme is a key player in the inflammatory cascade, making EOCC a person of interest for the development of anti-inflammatory agents. While comprehensive cross-reactivity data for EOCC against a broad panel of kinases is not publicly available, the general promiscuity of the coumarin scaffold against kinases warrants a careful evaluation of its selectivity. The following table summarizes the known activity of EOCC and compares it with other coumarin derivatives that have shown activity against different enzyme families, illustrating the potential for cross-reactivity.

CompoundPrimary TargetIC50 (nM)Comparator Target(s)Comparator IC50 (nM)Ref.
Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) Secretory Phospholipase A2 (sPLA2) 3.1 Not availableNot available[1]
3,8-Dibromo-7-hydroxy-4-methylchromen-2-oneCasein Kinase 2 (CK2)90--[2]
Coumarin Derivative 4h PI3Kα150PI3Kβ: 230, PI3Kδ: 190, PI3Kγ: >10000-[3]
Benzylidene coumarin derivative 5 EGFR181.2PI3Kβ: 261.2-[4]
Coumarin derivative 30i CDK9<1CDK7: >8300-

Note: The comparator compounds are not direct structural analogs of EOCC but are representative examples of coumarin derivatives with known kinase inhibitory activity. This highlights the potential for the coumarin scaffold to interact with kinase targets.

Experimental Protocols

To facilitate further investigation into the cross-reactivity of this compound, detailed protocols for assessing its activity against its known target, sPLA2, and for broader kinase profiling are provided below.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol is adapted from commercially available fluorometric sPLA2 assay kits.

1. Materials:

  • sPLA2 enzyme (human recombinant)

  • Fluorescently labeled phospholipid substrate (e.g., NBD-phosphatidylcholine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known sPLA2 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound in Assay Buffer to achieve a range of desired concentrations.

  • In the wells of the microplate, add 10 µL of the diluted test compound or positive control. For the negative control, add 10 µL of Assay Buffer with the same percentage of DMSO.

  • Add 20 µL of the sPLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorescently labeled phospholipid substrate to each well.

  • Immediately start monitoring the increase in fluorescence intensity using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 460/534 nm for NBD).

  • Record fluorescence readings every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Profiling Assay (General Protocol)

This protocol outlines a general procedure for screening a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption. Commercial services offer broad kinase screening panels.[5][6][7][8]

1. Materials:

  • Kinase panel (a selection of purified recombinant kinases)

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase buffer (specific for each kinase, generally containing MgCl2)

  • This compound (test compound)

  • Broad-spectrum kinase inhibitor as a positive control (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Procedure:

  • Prepare serial dilutions of this compound in the appropriate kinase buffer.

  • In the wells of the microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Add the specific kinase and its corresponding substrate to each well.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each specific kinase to ensure sensitive detection of inhibition.

  • Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete the remaining ATP and then convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each kinase at each compound concentration.

  • Determine the IC50 values for any kinases that show significant inhibition.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

sPLA2_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines, Pathogens) sPLA2 Secretory Phospholipase A2 (sPLA2) Stimulus->sPLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid sPLA2->CellMembrane hydrolyzes EOCC This compound EOCC->sPLA2 inhibits COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: sPLA2 Signaling Pathway and Inhibition by this compound.

Cross_Reactivity_Workflow Start Start: Compound of Interest (this compound) PrimaryAssay Primary Target Assay (sPLA2 Inhibition) Start->PrimaryAssay KinaseScreen Broad Kinase Panel Screen (e.g., >400 kinases) Start->KinaseScreen SelectivityProfile Generate Selectivity Profile (Compare on- and off-target potencies) PrimaryAssay->SelectivityProfile HitIdentification Identify 'Off-Target' Hits (% Inhibition > Threshold) KinaseScreen->HitIdentification DoseResponse Dose-Response Assays for Hits (IC50 Determination) HitIdentification->DoseResponse CellularAssays Cell-Based Assays (Target Engagement & Phenotypic Effects) DoseResponse->CellularAssays CellularAssays->SelectivityProfile

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Conclusion

This compound is a potent inhibitor of sPLA2, a validated target for anti-inflammatory drug discovery. While its selectivity profile is not yet fully elucidated, the known propensity of the coumarin scaffold to interact with a variety of biological targets, particularly kinases, underscores the importance of comprehensive cross-reactivity screening. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the selectivity of this and other promising coumarin derivatives, a critical step in the journey from a bioactive hit to a safe and effective therapeutic agent. Future studies should focus on generating a broad selectivity profile for this compound to better understand its therapeutic potential and potential for off-target effects.

References

A Comparative Guide to the Synthetic Efficiency of Ethyl 2H-Chromene-3-Carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for the production of ethyl 2H-chromene-3-carboxylate, a key scaffold in medicinal chemistry. The following sections detail and compare various synthetic routes, offering quantitative data, experimental protocols, and insights into the compound's biological relevance to aid in the selection of the most efficient and appropriate synthesis for your research and development needs.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of salicylaldehyde and diethyl malonate. The efficiency of this reaction is highly dependent on the catalyst and reaction conditions employed. This section compares three prominent methods: traditional piperidine catalysis, greener L-proline catalysis, and modern microwave-assisted synthesis.

MethodCatalystSolventReaction TimeYield (%)Key AdvantagesDisadvantages
Knoevenagel Condensation PiperidineToluene1 hour (reflux)84%High yield, well-established method.Use of a volatile organic solvent, piperidine is a hazardous substance.
Knoevenagel Condensation L-ProlineNot specifiedNot specified69%[1]Green and sustainable catalyst, mild reaction conditions.[1]Lower reported yield compared to piperidine catalysis.[1]
Microwave-Assisted Synthesis PiperidineMethanol1 minuteHigh (not quantified for this specific product)Dramatically reduced reaction time, potential for high yield and purity.[2]Requires specialized microwave reactor equipment.

Experimental Protocols

Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a well-established method for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.

Materials:

  • Salicylaldehyde (5 mmol)

  • Diethyl malonate (5 mmol)

  • Piperidine (0.5 mL)

  • Glacial acetic acid (1 drop)

  • Toluene (70 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser with Dean-Stark apparatus

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask, add salicylaldehyde (610 mg, 5 mmol), diethyl malonate (800.8 mg, 5 mmol), piperidine (0.5 mL), one drop of glacial acetic acid, and toluene (70 mL).

  • Attach a reflux condenser equipped with a Dean-Stark apparatus to the flask.

  • Heat the reaction mixture to reflux for approximately one hour. During this time, the water and alcohol generated as byproducts are collected in the Dean-Stark trap.

  • After the reaction is complete, remove the toluene by simple distillation.

  • Transfer the remaining residue to a beaker and cool in an ice bath to induce precipitation.

  • Collect the precipitate by filtration.

  • The isolated product, ethyl 2-oxo-2H-chromene-3-carboxylate, should have a melting point of 92–93 °C. The reported yield for this method is 84%.

L-Proline-Catalyzed Knoevenagel Condensation

This method offers a more environmentally friendly approach using a bio-organic catalyst.[1]

Materials:

  • Salicylaldehyde derivative

  • Diethyl malonate

  • L-Proline

  • Solvent (as optimized)

  • Standard reaction and purification glassware

General Procedure (based on synthesis of related derivatives):

  • In a suitable reaction vessel, combine the salicylaldehyde derivative, diethyl malonate, and a catalytic amount of L-proline in an appropriate solvent.

  • Stir the reaction mixture at a specified temperature for the required duration to achieve completion.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is typically achieved by recrystallization.

  • For ethyl 2-oxo-2H-chromene-3-carboxylate, a yield of 69% has been reported using this catalytic system.[1]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of chromene derivatives.

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate (as a representative active methylene compound)

  • Piperidine

  • Microwave reactor vial

  • Microwave reactor

General Procedure (based on the synthesis of 3-acetylcoumarin): [3]

  • In a microwave reactor vial, combine salicylaldehyde (81.89 mmol) and ethyl acetoacetate (90.13 mmol).

  • Add a catalytic amount of piperidine (1.64 mmol) and swirl the mixture thoroughly.

  • Irradiate the mixture in a microwave oven at 400 W for 1 minute.

  • After the reaction, filter the solid product, dry, and recrystallize from methanol.

Synthetic Workflow and Biological Activity

The synthesis of this compound via Knoevenagel condensation follows a straightforward logical workflow. The biological activity of this compound has been investigated, revealing its potential as an enzyme inhibitor.

cluster_synthesis Synthetic Workflow Reactants Salicylaldehyde + Diethyl Malonate Reaction Knoevenagel Condensation Reactants->Reaction Introduce Catalyst Piperidine or L-Proline Catalyst->Reaction Catalyze Product This compound Reaction->Product Yields

Caption: Synthetic workflow for this compound.

While the broader class of chromene derivatives has been studied for various biological activities, including anticancer properties, specific data for this compound points to its role as an inhibitor of phospholipase A2 (sPLA2).[4] sPLA2 enzymes are involved in inflammatory processes and their inhibition is a target for anti-inflammatory drug development.

cluster_pathway Potential Signaling Pathway Involvement Molecule This compound Action Inhibition (IC50 = 3.1 ± 0.06 nmol) Molecule->Action Target Phospholipase A2 (sPLA2) Downstream Reduced Edema & Platelet Aggregation Target->Downstream Leads to Action->Target

References

Safety Operating Guide

Proper Disposal of Ethyl 2H-Chromene-3-Carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of ethyl 2H-chromene-3-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Key safety information is summarized in the table below.

Hazard CategoryGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]

Signal Word: Warning[1]

It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[1]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed disposal company.[1] Do not dispose of this chemical down the drain or in regular waste streams.[1]

Step-by-Step Disposal Procedure:

  • Collection of Waste:

    • Carefully collect any surplus or non-recyclable this compound in a designated, compatible, and properly labeled waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Spill Management:

    • In the event of a spill, avoid dust formation.[1]

    • Ventilate the area of the spill.

    • Wearing appropriate PPE, sweep up the solid material using a shovel or other suitable tool.[1][3]

    • Place the collected material into a suitable, closed container for disposal.[1][3]

    • Do not allow the product to enter drains.[1]

  • Decontamination:

    • Thoroughly wash any contaminated surfaces with soap and plenty of water.[1]

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[1]

  • Arranging for Disposal:

    • Contact a licensed and approved waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision Is the material a spill or surplus/non-recyclable? start->decision spill Spill Occurs decision->spill Spill surplus Surplus / Non-recyclable decision->surplus Surplus contain_spill Contain spill, sweep up solid material spill->contain_spill collect_surplus Collect in a labeled, closed container surplus->collect_surplus package Package in suitable, closed container for disposal contain_spill->package collect_surplus->package licensed_disposal Arrange for pickup by a licensed disposal company package->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 2H-chromene-3-carboxylate. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.

This compound is a chemical compound that requires careful handling due to its potential to cause skin and eye irritation.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a face shield.NIOSH (US) or EN 166 (EU) approved.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.Regulation (EU) 2016/425 and the standard EN 374.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.Selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH (US) or EN 143 approved particulate respirator is recommended.NIOSH (US) or CEN (EU) approved respirators and components.[1]

Hazard Identification and Chemical Properties

Understanding the hazard profile and physical properties of this compound is fundamental to its safe handling.

Hazard Statement Description
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[3]
Physical and Chemical Properties
Appearance Solid.[1]
Molecular Formula C12H10O4.[2]
Molecular Weight 218.21 g/mol .[5]
Melting Point 92-94 °C.[6]

Experimental Workflow and Handling Protocol

A systematic approach to handling this compound minimizes risks. The following workflow diagram illustrates the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation - Review SDS - Assemble all necessary PPE handling Handling - Work in a well-ventilated area - Avoid generating dust - Prevent skin and eye contact prep->handling spill Spill Response - Evacuate and ventilate area - Wear appropriate PPE - Absorb with inert material handling->spill If Spill Occurs decon Decontamination - Wash hands and exposed skin thoroughly - Clean work surfaces handling->decon After Handling disposal Disposal - Collect in a sealed, labeled container - Dispose of as hazardous waste - Follow local regulations spill->disposal end End of Process disposal->end decon->disposal Dispose of Contaminated Materials

Caption: Safe handling workflow for this compound.

Step-by-Step Operational Plan

1. Pre-Handling Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure a well-ventilated work area, such as a chemical fume hood.[3]

  • Assemble and inspect all required PPE as detailed in the table above.

  • Have an emergency eyewash station and safety shower readily accessible.[3]

2. Handling the Compound:

  • Wear all required PPE before handling the chemical.

  • Avoid actions that could generate dust, such as crushing or grinding the solid material.[1][5]

  • Measure and transfer the chemical carefully to prevent spills.

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[1][5]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[5] Use an inert absorbent material if necessary. Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] The material should be disposed of as an unused product in its original container or a suitable, labeled replacement.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, should be collected in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.

  • Empty Containers: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.

References

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Retrosynthesis Analysis

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ethyl 2H-chromene-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.